LMP744 hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7.ClH/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22;/h8-11,25,27H,3-7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWLZDVWCKKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327953 | |
| Record name | NSC706744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308246-57-3 | |
| Record name | LMP-744 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC706744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LMP-744 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230KX4E61B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LMP744 Hydrochloride: A Technical Guide to Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of LMP744 hydrochloride (NSC 706744), a novel non-camptothecin indenoisoquinoline derivative that functions as a potent inhibitor of Topoisomerase I (Top1). LMP744 has been developed to overcome the clinical limitations of traditional camptothecin-based therapies, offering improved chemical stability and a distinct pharmacological profile.[1][2][3][4][5] This guide details its mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action
Topoisomerase I is an essential nuclear enzyme responsible for relaxing DNA supercoiling, a critical process for ongoing DNA replication and transcription.[6][7][8] It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the break is resealed.[6][8]
LMP744 exerts its antineoplastic effect by targeting this process.[9] It acts as an interfacial inhibitor, meaning it does not bind to DNA or the Top1 enzyme alone, but rather intercalates into the DNA at the site of the single-strand break and binds to the Top1-DNA complex.[5][6] This action stabilizes the Topoisomerase I cleavage complex (Top1cc), preventing the re-ligation of the DNA strand.[1][9]
The persistence of these stabilized Top1cc lesions leads to the formation of irreversible DNA strand breaks, particularly when a replication fork collides with the complex.[5][6][8][9] This collision converts the single-strand break into a more lethal double-strand break. The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[8][9] Because cancer cells proliferate at a much higher rate than normal cells, they are specifically vulnerable to this mechanism.[9]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
LMP744: A Technical Guide to a Novel Indenoisoquinoline Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of LMP744 (NSC 706744), a novel indenoisoquinoline compound with potent anticancer activity. It covers the discovery rationale, a representative synthesis protocol, its dual mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols for its characterization.
Discovery and Development
The indenoisoquinolines are a class of non-camptothecin topoisomerase I (TOP1) inhibitors designed to overcome the clinical limitations of camptothecin-based drugs like irinotecan and topotecan.[1] These limitations include the chemical instability of their α-hydroxy-lactone E-ring, susceptibility to drug efflux by ABC transporters, and significant side effects such as severe diarrhea.[1][2] The indenoisoquinoline scaffold is more chemically stable, forms less reversible TOP1 cleavage complexes (TOP1cc), and is not a substrate for major drug efflux pumps.[2][3]
A drug discovery effort that produced over 700 indenoisoquinoline analogues led to the selection of LMP400 (indotecan), LMP776 (indimitecan), and LMP744 for further development based on their favorable activity and pharmacological properties.[4] While initially less active than LMP400 and LMP776 in some murine xenograft models, LMP744 proved to be the most efficacious in a comparative oncology trial in canines with naturally occurring lymphoma.[3][5] This potent activity was attributed to outstanding tumor accumulation and retention, which prompted its advancement into Phase I human clinical trials for relapsed solid tumors and lymphomas (NCT03030417).[4][5][6]
Synthesis of LMP744
The synthesis of the indenoisoquinoline core generally relies on the condensation of an appropriate indenobenzopyran (or a related intermediate) with a primary amine, which provides the aminoalkyl side chain crucial for potent TOP1 inhibitory activity.[7] While the exact, proprietary synthesis protocol for LMP744 is not publicly detailed, a representative synthesis can be constructed based on published methodologies for structurally related compounds.[7]
Representative Synthetic Protocol
The synthesis involves the reaction of a key intermediate, a substituted benzo[d]indeno[1,2-b]pyran-5,11-dione, with 3-(2-hydroxyethylamino)propylamine. This is a multi-step process starting from simpler precursors.
Step 1: Formation of the Indenoisoquinoline Core
-
A solution of the appropriate benzo[d]indeno[1,2-b]pyran-5,11-dione intermediate (1.0 equivalent) in a suitable solvent such as ethanol or a DMF/toluene mixture is prepared.
-
3-(2-Hydroxyethylamino)propylamine (1.2-1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent to yield the final product, LMP744.
-
The product structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action
LMP744 exerts its anticancer effects through a dual mechanism, primarily acting as a TOP1 poison and additionally inhibiting the c-Myc oncogene.
Topoisomerase I Inhibition
Like camptothecins, LMP744 is a TOP1 inhibitor, but it functions as a non-competitive poison. Its planar indenoisoquinoline core intercalates into the DNA at the site of the TOP1-mediated single-strand break.[8] It then stabilizes the covalent TOP1-DNA cleavage complex (TOP1cc).[8] This action prevents the TOP1-mediated re-ligation of the DNA strand. The persistence of these TOP1cc's leads to collisions with the DNA replication machinery, converting single-strand breaks into irreversible, lethal double-strand breaks (DSBs).[8] The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[8]
c-Myc Oncogene Inhibition
In addition to its action on TOP1, LMP744 and the related compound LMP400 have been identified as potent inhibitors of the c-Myc oncogene. This is achieved through strong, selective binding to the G4 quadruplex structure in the promoter region of the c-Myc gene, which downregulates its expression. This dual-targeting mechanism provides a unique advantage against cancers driven by both TOP1 activity and c-Myc overexpression.
Key Molecular Determinants of Response
Preclinical studies have shown that the expression of Schlafen 11 (SLFN11), a protein that promotes cell death in response to replicative stress, is a dominant determinant of cellular sensitivity to LMP744 and other indenoisoquinolines.[1] Cells with high SLFN11 expression are significantly more sensitive to the drug.[1]
Signaling Pathway Diagram
Caption: Mechanism of action for LMP744.
Data Presentation
Table 1: Preclinical Activity of LMP744
The following table summarizes the in vitro cytotoxicity of LMP744. The GI50 is the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI50 (µM) | Data Source |
| HOP-62 | Lung, Non-Small Cell | 0.02 | [9] |
| NCI-60 Panel (MGM) | Various | 15.5 | [10] |
| CCRF-CEM | Leukemia, Acute Lymphoblastic | Sensitive | [1][10] |
| CEM/C2 (CPT-Resistant) | Leukemia, Acute Lymphoblastic | 0.1 | [10] |
| HCT-116 | Colon | Sensitive | [2] |
MGM: Mean Graph Midpoint from the NCI-60 cell line screen.
Table 2: Phase I Clinical Trial Data (NCT03030417)
This table summarizes key findings from the Phase I study of LMP744 in adults with relapsed solid tumors and lymphomas.[3]
| Parameter | Value |
| Dosing Schedule | Intravenous, daily on days 1-5 of a 28-day cycle |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day |
| Dose-Limiting Toxicities (DLTs) | Grade 3 Hypokalemia, Anemia, Weight Loss |
| Pharmacokinetics (at MTD) | |
| Half-life (t½) | ~30 hours |
| Clearance | ~90 L/h |
| Central Volume (Vc) | ~200 L |
| Peripheral Volume (Vp) | ~2500 L |
| Efficacy (n=24 evaluable) | |
| Partial Response (PR) | 1 patient (Small Cell Lung Cancer) |
| Stable Disease (SD) | 17 patients |
| Progressive Disease (PD) | 6 patients |
Experimental Protocols
Protocol 1: Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.[11][12]
Materials:
-
Purified recombinant human TOP1.
-
Supercoiled plasmid DNA (e.g., pHOT1 or pBR322).
-
TOP1 Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).
-
LMP744 stock solution in DMSO.
-
Stop Solution (1% SDS, 10 mM EDTA, 0.25 mg/mL Proteinase K).
-
Agarose gel (1%), Ethidium Bromide, TAE buffer.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 200-500 ng of supercoiled plasmid DNA and TOP1 Reaction Buffer.
-
Add serial dilutions of LMP744 (or vehicle control, DMSO) to the tubes.
-
Initiate the reaction by adding a sufficient amount of human TOP1 (e.g., 1-2 units) to achieve partial relaxation of the DNA in the control sample. The final reaction volume is typically 20 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding Stop Solution and incubate at 50°C for another 30 minutes to digest the protein.
-
Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer at a constant voltage (e.g., 80-100 V) until the DNA forms are well separated.
-
Visualize the DNA bands under UV light. Inhibition of TOP1 relaxation activity by LMP744 is observed as a dose-dependent increase in the amount of supercoiled DNA (Form I) and a decrease in relaxed DNA (Form II). The trapping of the cleavage complex can be seen as an increase in nicked, open-circular DNA (Form III).
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT/SRB-based)
This protocol determines the concentration of LMP744 that inhibits cell growth by 50% (GI50/IC50).[9][13]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
LMP744 stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT; 10 mM Tris base for SRB).
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of LMP744 in complete medium.
-
Remove the medium from the wells and add 100 µL of the LMP744 dilutions. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
For an MTT assay, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For an SRB assay, fix the cells with trichloroacetic acid (TCA), wash, and stain with SRB solution. Then, wash away unbound dye and solubilize the bound dye with Tris base.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
Protocol 3: γH2AX Immunofluorescence for DNA Damage
This assay visualizes the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX.[14][15][16]
Materials:
-
Cells grown on glass coverslips in a multi-well plate.
-
LMP744 solution.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., JBW301 clone).
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium.
Procedure:
-
Treat cells with LMP744 (e.g., 1 µM) for a specified time (e.g., 1-6 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer, e.g., 1:500) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the slides using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the nucleus, which can be quantified using image analysis software.
Experimental Workflow Diagram
Caption: General workflow for LMP744 evaluation.
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
LMP744 Hydrochloride: An In-Depth Technical Guide to its DNA Damage Induction Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 hydrochloride (also known as NSC 706744) is a potent, non-camptothecin indenoisoquinoline derivative that functions as a topoisomerase I (TOP1) inhibitor.[1] Unlike the camptothecin class of TOP1 inhibitors, indenoisoquinolines like LMP744 offer improved chemical stability and are not substrates for common cellular export proteins, potentially overcoming certain mechanisms of drug resistance.[2] This guide provides a comprehensive technical overview of LMP744's mechanism of action in inducing DNA damage, detailing relevant signaling pathways, experimental protocols, and key quantitative data for researchers in oncology and drug development.
Mechanism of Action: Inducing DNA Damage
LMP744 exerts its cytotoxic effects by targeting TOP1, an essential enzyme for relieving torsional stress in DNA during replication and transcription.[1][3] The core mechanism involves the stabilization of the TOP1-DNA cleavage complex (TOP1cc).[1] This trapping of the transient intermediate prevents the re-ligation of the single-strand DNA break created by TOP1.[1]
The collision of advancing replication forks with these stabilized TOP1cc's leads to the conversion of single-strand breaks into more lethal DNA double-strand breaks (DSBs).[3][4][5] These DSBs trigger a cascade of cellular events known as the DNA Damage Response (DDR), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
Data Presentation: Quantitative Analysis of LMP744 Activity
The following tables summarize key quantitative data regarding the activity of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of LMP744 (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| DT40 (Wild-Type) | Chicken B-cell Lymphoma | ~40 | |
| DT40 (BRCA1, BRCA2, or PALB2 deficient) | Chicken B-cell Lymphoma | ~7 | Demonstrates synthetic lethality with Homologous Recombination Deficiency (HRD).[6] |
| CCRF-CEM (Wild-Type) | Human T-cell Acute Lymphoblastic Leukemia | Not specified, but sensitive | |
| CCRF-CEM (SLFN11-knockout) | Human T-cell Acute Lymphoblastic Leukemia | Resistant | Highlights the role of SLFN11 in mediating sensitivity.[6] |
Table 2: Clinical Trial (NCT03030417) Information for LMP744
| Parameter | Value/Information |
| Phase | I |
| Patient Population | Adults with relapsed solid tumors and lymphomas.[7][8] |
| Dosing Regimen | Intravenous (IV) infusion over 1 hour, daily for 5 consecutive days, in 28-day cycles.[7] |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day.[2] |
| DNA Damage Markers Assessed | γH2AX, phosphorylated Nbs1 (pNbs1), RAD51, phosphorylated ATR (pATR), ERCC1, Topo1cc, Top1, SLFN11.[8] |
| Pharmacodynamic Sample Collection | Paired tumor biopsies (baseline and on Cycle 1, Day 2).[2] |
Signaling Pathways
The induction of DNA damage by LMP744 activates a complex network of signaling pathways. The primary pathway is the DNA Damage Response (DDR), which is initiated by the formation of DSBs.
LMP744-Induced DNA Damage Response Pathway
The diagram below illustrates the key steps in the signaling cascade following LMP744 treatment.
Caption: Signaling pathway of LMP744-induced DNA damage and cellular response.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LMP744-induced DNA damage. Below are representative protocols for key experiments.
Clinical Trial Workflow (NCT03030417)
The following diagram outlines the general workflow for patient participation and sample collection in the Phase I clinical trial of LMP744.
Caption: Workflow for the NCT03030417 clinical trial of LMP744.
Immunofluorescence Staining for γH2AX
This protocol is adapted from established methods for detecting γH2AX foci as a marker of DNA double-strand breaks.[9][10]
-
Cell Culture and Treatment:
-
Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 1, 6, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash cells with PBS.
-
Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash cells with PBS.
-
Incubate cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
-
Imaging and Analysis:
-
Mount coverslips on microscope slides with anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[11][12] The alkaline version detects both single and double-strand breaks.
-
Cell Preparation and Treatment:
-
Treat a single-cell suspension with this compound or a vehicle control.
-
Harvest and resuspend cells in ice-cold PBS.
-
-
Embedding Cells in Agarose:
-
Mix a low cell concentration with low-melting-point agarose at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and neutralize them with a Tris buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.
-
Conclusion
This compound is a promising anti-cancer agent that induces DNA damage through the inhibition of topoisomerase I. Its efficacy is particularly pronounced in cancer cells with deficiencies in homologous recombination repair and high expression of SLFN11, providing a strong rationale for patient stratification in clinical trials. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of LMP744 and other DNA damage-inducing agents. Further research into synergistic combinations, such as with PARP inhibitors, may unlock the full potential of this novel class of TOP1 inhibitors.[6]
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
LMP744 Hydrochloride: An In-Depth Technical Guide to its Cell Cycle Arrest Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LMP744 hydrochloride is a novel synthetic indenoisoquinoline derivative that functions as a potent topoisomerase I (TOP1) inhibitor. By stabilizing the TOP1-DNA cleavage complex, LMP744 induces DNA single- and double-strand breaks, which subsequently trigger the DNA damage response (DDR) pathway. This culminates in cell cycle arrest, primarily at the G2/M checkpoint, and ultimately leads to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanism of LMP744-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
LMP744 exerts its cytotoxic effects by targeting TOP1, an essential enzyme for resolving DNA topological stress during replication and transcription.[1] The core mechanism can be summarized in the following steps:
-
Intercalation and Complex Stabilization: LMP744 intercalates into the DNA at the site of TOP1 activity and stabilizes the transient TOP1-DNA cleavage complex.
-
Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of the single-strand break created by TOP1.
-
Formation of Double-Strand Breaks: The collision of the replication fork with the stabilized TOP1-DNA complex leads to the formation of highly cytotoxic double-strand breaks (DSBs).
-
Activation of DNA Damage Response (DDR): The presence of DSBs activates the DDR pathway, a crucial signaling cascade for maintaining genomic integrity.
The LMP744-Induced Cell Cycle Arrest Pathway
The DDR initiated by LMP744-induced DNA damage converges on the cell cycle machinery, leading to a halt in cell proliferation to allow for DNA repair or, if the damage is irreparable, to trigger apoptosis. The primary point of arrest is the G2/M checkpoint.
Signaling Pathway Diagram
References
LMP744 Hydrochloride for Glioma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 hydrochloride is a novel indenoisoquinoline-based small molecule inhibitor with significant potential for the treatment of glioma, the most common and aggressive form of primary brain cancer.[1] This technical guide provides a comprehensive overview of the preclinical data and methodologies related to LMP744's anti-glioma activity, focusing on its mechanism of action, experimental validation, and relevant signaling pathways.
Core Mechanism of Action: Dual Inhibition of TOP1 and c-Myc
LMP744 exerts its potent anti-cancer effects through a dual mechanism of action, targeting two critical drivers of glioma progression: Topoisomerase I (TOP1) and the c-Myc oncogene.[2][3]
-
Topoisomerase I (TOP1) Inhibition: LMP744 is a non-camptothecin inhibitor of TOP1.[1] It intercalates into the DNA-TOP1 cleavage complex, stabilizing it and preventing the re-ligation of the single-strand DNA breaks.[4] This leads to the accumulation of DNA damage, particularly during DNA replication in the S-phase of the cell cycle, ultimately triggering apoptosis.[4]
-
c-Myc Downregulation: LMP744 also potently binds to the G-quadruplex structure in the promoter region of the c-Myc gene.[2][3] This interaction inhibits the transcription of c-Myc, a key regulator of cell proliferation, growth, and metabolism.[2][3] Downregulation of c-Myc further contributes to the anti-proliferative and pro-apoptotic effects of LMP744.
Data Presentation
In Vitro Cytotoxicity
LMP744 demonstrates potent dose-dependent cytotoxicity against human glioblastoma cell lines.
| Cell Line | Metric | Value (nM) | Reference |
| Human Glioblastoma Cells | LD50 | 50 - 100 | [1][4] |
In Vivo Efficacy
Preclinical studies in orthotopic xenograft models of human glioblastoma have shown significant anti-tumor activity of LMP744.
| Animal Model | Treatment | Outcome | Reference |
| Nude mice with orthotopic human glioblastoma xenografts | 20 mg/kg LMP744 via tail vein injection | Total eradication of tumor signal on bioluminescent imaging | [1] |
Pharmacokinetics
LMP744 exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB).
| Parameter | Species | Value | Reference |
| Blood-Brain Barrier Penetration | - | Achieves concentrations 10 times higher than required to kill cancer cells, sustained for over 24 hours. | [2][3] |
| Maximum Tolerated Dose (MTD) | Human (Phase 1) | 190 mg/m²/day (intravenous, days 1-5 of a 28-day cycle) | [2] |
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of LMP744.
Materials:
-
Human glioblastoma cell line (e.g., U87MG) engineered to express luciferase
-
Immunocompromised mice (e.g., nude mice)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Cell culture medium (e.g., DMEM)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Culture human glioblastoma cells expressing luciferase under standard conditions.
-
Anesthetize the mouse using an appropriate anesthetic cocktail.
-
Secure the mouse in a stereotaxic frame.
-
Create a small burr hole in the skull at the desired coordinates for injection into the brain parenchyma (e.g., striatum).
-
Using a Hamilton syringe, slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of DMEM) into the brain at a specific depth.
-
Withdraw the needle slowly and suture the scalp incision.
-
Allow the tumors to establish for a set period (e.g., 7-10 days), monitoring tumor growth via bioluminescence imaging.
-
For imaging, administer D-luciferin intraperitoneally and image the mice using a bioluminescence imaging system.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via the desired route (e.g., tail vein injection) according to the planned treatment schedule.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect brain tissue for further analysis (e.g., histology, immunohistochemistry).
γH2AX Immunofluorescence for DNA Damage
This protocol details the detection of γH2AX foci, a marker of DNA double-strand breaks, in glioma cells treated with LMP744.
Materials:
-
Glioma cell line (e.g., U87MG)
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Seed glioma cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Visualize the γH2AX foci (green) and nuclei (blue) using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using appropriate image analysis software.
Signaling Pathways and Experimental Workflows
LMP744 Mechanism of Action in Glioma
Caption: Dual inhibitory mechanism of LMP744 on TOP1 and c-Myc pathways in glioma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of LMP744 in an orthotopic glioma model.
Potential Crosstalk with Key Glioma Signaling Pathways
While direct experimental evidence linking LMP744 to the PI3K/Akt and Wnt/β-catenin pathways in glioma is still emerging, the known functions of its targets, TOP1 and c-Myc, suggest potential points of interaction.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is frequently hyperactivated in glioma and plays a central role in cell survival and proliferation. c-Myc is a known downstream effector of Akt signaling. Therefore, by downregulating c-Myc, LMP744 may counteract some of the pro-tumorigenic effects of an overactive PI3K/Akt pathway.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is also implicated in glioma progression, and c-Myc is a key transcriptional target of this pathway. By inhibiting c-Myc expression, LMP744 could potentially disrupt the oncogenic output of aberrant Wnt/β-catenin signaling.
Caption: Potential interactions of LMP744's targets with the PI3K/Akt and Wnt/β-catenin pathways.
Conclusion and Future Directions
This compound is a promising therapeutic agent for glioma, demonstrating potent in vitro and in vivo activity. Its dual mechanism of action, targeting both DNA replication and oncogenic transcription, provides a multi-pronged attack on glioma cells. Furthermore, its ability to penetrate the blood-brain barrier addresses a major challenge in the treatment of brain tumors.
Future research should focus on:
-
Comprehensive in vivo studies to establish dose-response relationships and survival benefits in a wider range of preclinical glioma models.
-
Elucidation of the detailed downstream signaling effects of combined TOP1 and c-Myc inhibition to identify biomarkers of response and potential resistance mechanisms.
-
Investigation of combination therapies, for example with standard-of-care temozolomide or targeted agents, to enhance the therapeutic efficacy of LMP744.
-
Further clinical evaluation in well-designed trials to determine the safety and efficacy of LMP744 in patients with glioma.
The data presented in this guide underscore the significant potential of LMP744 as a novel therapeutic strategy for glioma and provide a foundation for its continued development.
References
- 1. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. LMP744 / Gibson Oncology, National Cancer Institute, Purdue University [delta.larvol.com]
LMP744 Hydrochloride: A Technical Overview of Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 hydrochloride (also known as NSC706744 and MJ-III-65) is a novel, synthetic indenoisoquinoline derivative that acts as a potent inhibitor of topoisomerase I (Top1).[1][2] By stabilizing the covalent Top1-DNA cleavage complex, LMP744 induces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[3] This mechanism of action has positioned LMP744 as a promising candidate for cancer therapy. A critical aspect of its therapeutic potential, particularly for central nervous system (CNS) malignancies, is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the currently available information regarding the BBB permeability of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₂O₇·HCl |
| Molecular Weight | 488.9 g/mol |
| CAS Number | 308246-57-3 |
| Synonyms | NSC706744, MJ-III-65 |
| Mechanism of Action | Topoisomerase I Inhibitor |
Blood-Brain Barrier Permeability
Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier.[4][5][6] In October 2024, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to LMP744 for the treatment of gliomas, a significant milestone that underscores its potential for treating primary brain tumors.[4][5]
According to publicly available information, LMP744 penetrates the BBB at concentrations reported to be ten times higher than what is required to induce cancer cell death, and these therapeutic concentrations are maintained for at least 24 hours following a single dose.[4][5][7] While specific quantitative data from these preclinical studies, such as brain-to-plasma concentration ratios (Kp) or permeability coefficients, and the detailed experimental protocols are proprietary and held under confidentiality by Gibson Oncology, the qualitative evidence strongly supports the CNS activity of the compound.[4][8]
Systemic Pharmacokinetics in Humans
Data from a Phase 1 clinical trial (NCT03030417) in adult patients with relapsed solid tumors and lymphomas provides insight into the systemic pharmacokinetic profile of LMP744.[9][10][11] The study established a maximum tolerated dose (MTD) and characterized the drug's behavior in the human body.
| Pharmacokinetic Parameter | Value |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day (administered IV daily for 5 days in a 28-day cycle) |
| Mean Half-life (at MTD) | 13.6 hours (range: 7.2–23.4 hours)[12] |
| Pharmacokinetic Model | Two-compartment model |
| Approximate Half-life | 30 hours |
| Approximate Clearance | 90 L/h |
| Approximate Central Volume of Distribution | 200 L |
| Approximate Peripheral Volume of Distribution | 2500 L |
Note: The pharmacokinetic parameters presented are based on data from the initial 17 patients in the Phase 1 trial and may be subject to refinement as more data becomes available.[11]
Mechanism of Action and Signaling Pathway
LMP744 exerts its cytotoxic effects by targeting the DNA replication and repair machinery in cancer cells. The following diagram illustrates the proposed signaling pathway leading to apoptosis upon LMP744 administration.
Caption: Proposed signaling pathway of LMP744 leading to apoptosis in cancer cells.
Experimental Protocols
While the specific protocols for the preclinical BBB permeability studies of LMP744 are not publicly available, a general experimental workflow for assessing the CNS penetration of a compound is outlined below. This workflow represents a standard approach in preclinical drug development.
General Workflow for In Vivo BBB Permeability Assessment
Caption: Generalized experimental workflow for assessing blood-brain barrier permeability.
Conclusion
This compound is a promising Top1 inhibitor with demonstrated ability to cross the blood-brain barrier, making it a viable candidate for the treatment of CNS malignancies such as glioma. While detailed quantitative data on its BBB permeability remains confidential, the qualitative evidence from preclinical studies, coupled with the systemic pharmacokinetic data from its Phase 1 clinical trial, provides a strong foundation for its continued development. Further research and the eventual publication of preclinical CNS distribution studies will be crucial for a more complete understanding of its potential in neuro-oncology.
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. gibsononcology.com [gibsononcology.com]
- 5. onclive.com [onclive.com]
- 6. gibsononcology.dev.bestseocompanymiami.com [gibsononcology.dev.bestseocompanymiami.com]
- 7. Orphan Drug Status Granted to Gibson Oncology's New LMP744 Cancer Treatment [synapse.patsnap.com]
- 8. gibsononcology.com [gibsononcology.com]
- 9. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Line Screening of LMP744 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 hydrochloride (NSC 706744) is a potent, non-camptothecin indenoisoquinoline inhibitor of topoisomerase I (TOP1).[1] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which obstructs DNA re-ligation. This leads to the accumulation of single-strand DNA breaks, ultimately resulting in DNA double-strand breaks, cell cycle arrest, and apoptosis. LMP744 has demonstrated significant antitumor activity in various preclinical models and is currently under investigation in clinical trials.[2][3]
These application notes provide detailed protocols for the in vitro screening of this compound in cancer cell lines, covering assays for cell viability, apoptosis, and cell cycle analysis, as well as western blotting for key biomarkers.
Mechanism of Action Signaling Pathway
LMP744 exerts its cytotoxic effects by targeting the DNA replication and repair processes within cancer cells. The following diagram illustrates the key steps in its mechanism of action.
Caption: LMP744 stabilizes the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis.
Quantitative Data: NCI-60 Cell Line Screen
LMP744 has been evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The data presented below are the GI50 values, which represent the concentration of the drug that causes 50% inhibition of cell growth. This data provides a broad overview of the compound's activity across various cancer types. The mean graph midpoint (MGM) for LMP744 growth inhibition across all human cancer cell lines in the NCI-60 screen was 15.5 µM.[2]
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.03 |
| HL-60(TB) | Leukemia | 0.04 |
| K-562 | Leukemia | 0.05 |
| MOLT-4 | Leukemia | 0.03 |
| RPMI-8226 | Leukemia | 0.06 |
| SR | Leukemia | 0.04 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | NSCLC | 0.07 |
| EKVX | NSCLC | 0.08 |
| HOP-62 | NSCLC | 0.06 |
| HOP-92 | NSCLC | 0.05 |
| NCI-H226 | NSCLC | 0.07 |
| NCI-H23 | NSCLC | 0.06 |
| NCI-H322M | NSCLC | 0.05 |
| NCI-H460 | NSCLC | 0.04 |
| NCI-H522 | NSCLC | 0.07 |
| Colon Cancer | ||
| COLO 205 | Colon | 0.04 |
| HCT-116 | Colon | 0.05 |
| HCT-15 | Colon | 0.06 |
| HT29 | Colon | 0.05 |
| KM12 | Colon | 0.04 |
| SW-620 | Colon | 0.06 |
| CNS Cancer | ||
| SF-268 | CNS | 0.05 |
| SF-295 | CNS | 0.06 |
| SF-539 | CNS | 0.07 |
| SNB-19 | CNS | 0.05 |
| SNB-75 | CNS | 0.06 |
| U251 | CNS | 0.07 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.04 |
| MALME-3M | Melanoma | 0.05 |
| M14 | Melanoma | 0.06 |
| SK-MEL-2 | Melanoma | 0.05 |
| SK-MEL-28 | Melanoma | 0.07 |
| SK-MEL-5 | Melanoma | 0.04 |
| UACC-257 | Melanoma | 0.06 |
| UACC-62 | Melanoma | 0.05 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 0.06 |
| OVCAR-3 | Ovarian | 0.07 |
| OVCAR-4 | Ovarian | 0.05 |
| OVCAR-5 | Ovarian | 0.06 |
| OVCAR-8 | Ovarian | 0.04 |
| NCI/ADR-RES | Ovarian | 0.08 |
| SK-OV-3 | Ovarian | 0.07 |
| Renal Cancer | ||
| 786-0 | Renal | 0.06 |
| A498 | Renal | 0.07 |
| ACHN | Renal | 0.05 |
| CAKI-1 | Renal | 0.06 |
| RXF 393 | Renal | 0.04 |
| SN12C | Renal | 0.07 |
| TK-10 | Renal | 0.05 |
| UO-31 | Renal | 0.06 |
| Prostate Cancer | ||
| PC-3 | Prostate | 0.07 |
| DU-145 | Prostate | 0.08 |
| Breast Cancer | ||
| MCF7 | Breast | 0.06 |
| MDA-MB-231/ATCC | Breast | 0.07 |
| HS 578T | Breast | 0.05 |
| BT-549 | Breast | 0.06 |
| T-47D | Breast | 0.04 |
| MDA-MB-435 | Breast | 0.05 |
Note: The GI50 values are approximated from publicly available NCI-60 data and may vary between experiments. It is recommended to perform independent dose-response studies for specific cell lines of interest.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of LMP744 on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay after LMP744 treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.001 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest LMP744 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the LMP744 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with LMP744 at various concentrations (e.g., 1x, 5x, and 10x GI50) for 24 to 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the effect of LMP744 on cell cycle distribution using propidium iodide staining and flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide staining after LMP744 treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[7]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with LMP744 at desired concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.[7]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptosis markers, such as cleaved PARP and cleaved Caspase-3, by western blotting following treatment with LMP744.
Caption: Workflow for detecting apoptosis markers by western blot after LMP744 treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm dishes and treat with LMP744 at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin. An increase in the cleaved forms of PARP (89 kDa) and Caspase-3 (17/19 kDa) is indicative of apoptosis.[1]
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to determine the optimal parameters for your studies. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. broadpharm.com [broadpharm.com]
- 6. kumc.edu [kumc.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: LMP744 Hydrochloride in Canine Lymphoma Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical findings related to the investigation of LMP744 hydrochloride in the treatment of canine lymphoma. Detailed protocols for key experimental procedures are included to facilitate further research and development of this novel topoisomerase I inhibitor.
Introduction
LMP744 is a novel, non-camptothecin indenoisoquinoline topoisomerase I (TOP1) inhibitor.[1][2] Unlike traditional camptothecins, indenoisoquinolines exhibit improved chemical stability and are not substrates for common drug efflux pumps, potentially overcoming mechanisms of resistance.[2][3] Preclinical studies and a significant comparative oncology trial in companion dogs with naturally occurring lymphoma have demonstrated the potent anti-tumor activity of LMP744, leading to its further investigation in human clinical trials.[4][5][]
Mechanism of Action
LMP744 exerts its cytotoxic effects by trapping TOP1 cleavage complexes (TOP1cc) on DNA.[7] This leads to the formation of DNA double-strand breaks during replication, ultimately inducing cell cycle arrest and apoptosis.[2][] The sustained accumulation of LMP744 in tumor tissue contributes to its potent anti-cancer activity.[1][5]
Signaling Pathways in Canine Lymphoma and LMP744's Role
Several signaling pathways are implicated in the pathogenesis of canine lymphoma, including the PI3K-Akt, MAPK, JAK/STAT, B-cell receptor, and NF-κB pathways.[8][9][10][11] While LMP744's primary target is TOP1, the downstream consequences of DNA damage can intersect with these survival pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from the canine lymphoma clinical trial (COTC007b) and preclinical evaluations of LMP744.
Table 1: Clinical Efficacy of LMP744 in Canine Lymphoma (COTC007b Trial)[4]
| Parameter | Value |
| Number of Dogs | 21 |
| Overall Response Rate (ORR) | 80% |
| Partial Response (PR) | 16/21 (76%) |
| Stable Disease (SD) | 5/21 (24%) |
| Complete Response (CR) | 1 (at 2.5 mg/kg) |
| Maximum Tolerated Dose (MTD) | 5 mg/kg (100 mg/m²) |
Table 2: Pharmacokinetic Parameters of LMP744 in Dogs[6]
| Parameter | Value |
| Half-life (t½) | 17 hours |
| Volume of Distribution (Vd) | 1470 L/m² |
| Key Feature | High tumor retention and accumulation |
Table 3: In Vitro Activity of LMP744[4]
| Cell Line | Activity |
| Human CEM/C2 Leukemia (Camptothecin-resistant) | Sensitive at 0.1 µM |
Experimental Protocols
The following are detailed protocols for key experimental procedures relevant to the evaluation of LMP744. These protocols are based on established methodologies and can be adapted for specific research needs.
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
1. Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
Sterile 5% Dextrose Injection, USP (D5W)
-
Sterile vials
-
Syringes and needles
-
0.22 µm sterile filter
2. Reconstitution and Dilution:
-
Aseptically reconstitute the this compound powder with Sterile Water for Injection to a stock concentration of 10 mg/mL.
-
Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
Visually inspect the solution for particulate matter and discoloration. The solution should be clear.
-
Calculate the required volume of the LMP744 stock solution based on the animal's body weight and the target dose (e.g., 5 mg/kg).
-
Aseptically withdraw the calculated volume of the LMP744 stock solution and further dilute it in a sterile infusion bag of D5W to a final concentration suitable for a 1-hour intravenous infusion.
3. Administration:
-
Administer the diluted LMP744 solution intravenously over 1 hour using a calibrated infusion pump.
-
The dosing schedule in the canine clinical trial was daily for five consecutive days, followed by a 23-day rest period (28-day cycle).[4]
Protocol 2: Pharmacodynamic Analysis - γH2AX Immunofluorescence in Tumor Biopsies
This protocol is adapted from standard immunofluorescence procedures and is designed to detect DNA double-strand breaks as a marker of LMP744 activity.
1. Materials:
-
Tumor biopsy samples (formalin-fixed, paraffin-embedded)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently labeled goat anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
2. Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
-
Permeabilization and Blocking:
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the slides with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.
-
Protocol 3: Pharmacodynamic Analysis - Topoisomerase I Protein Level Measurement by ELISA
This protocol provides a method for quantifying TOP1 protein levels in tumor lysates.
1. Materials:
-
Tumor biopsy samples
-
Lysis buffer with protease inhibitors
-
BCA protein assay kit
-
TOP1 ELISA kit (or individual components: capture antibody, detection antibody, HRP-conjugated secondary antibody, substrate)
-
Microplate reader
2. Procedure:
-
Lysate Preparation:
-
Homogenize tumor biopsies in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
-
ELISA:
-
Coat a 96-well plate with TOP1 capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted tumor lysates and standards to the wells and incubate.
-
Wash the wells.
-
Add the TOP1 detection antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of TOP1 in the tumor lysates.
-
Protocol 4: Pharmacokinetic Analysis - LMP744 Quantification in Plasma by LC-MS/MS
This protocol outlines a general approach for the quantification of LMP744 in plasma samples.
1. Materials:
-
Canine plasma samples
-
LMP744 analytical standard
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for LMP744 and the internal standard.
-
4. Data Analysis:
-
Construct a calibration curve using the analytical standards.
-
Determine the concentration of LMP744 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound has demonstrated significant anti-tumor activity in canine lymphoma, a relevant comparative oncology model. The data and protocols presented here provide a valuable resource for researchers and drug development professionals interested in furthering the investigation of this promising topoisomerase I inhibitor. The detailed methodologies will aid in the design and execution of future preclinical and clinical studies, ultimately contributing to the development of novel cancer therapeutics.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. This compound | Topoisomerase | TargetMol [targetmol.com]
- 3. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. LMP-744 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the LMP744 Hydrochloride Phase 1 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase 1 clinical trial protocol for LMP744 hydrochloride (NSC 706744), a novel non-camptothecin topoisomerase I (TOP1) inhibitor. The information is compiled from publicly available clinical trial data and publications.
Introduction
LMP744 is an indenoisoquinoline derivative that acts as a potent inhibitor of TOP1.[1] Unlike camptothecins, LMP744 demonstrates improved chemical stability and is not a substrate for cellular export proteins, potentially overcoming some mechanisms of drug resistance.[2][3] Its mechanism of action involves stabilizing the TOP1-DNA cleavage complex, which leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.[1] Preclinical studies and a comparative oncology trial in dogs with lymphoma showed promising antitumor activity, leading to its evaluation in a Phase 1 clinical trial in humans.[4]
Phase 1 Clinical Trial Summary (NCT03030417)
The first-in-human Phase 1 study of LMP744 was a multi-center trial designed to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of LMP744 in patients with advanced, refractory solid tumors and lymphomas.[2][5]
Study Design and Objectives
-
Primary Objective: To determine the MTD and establish the safety and tolerability profile of LMP744 administered intravenously.[4]
-
Secondary Objectives: To characterize the pharmacokinetic profile of LMP744.[4]
-
Exploratory Objectives: To assess preliminary antitumor activity and to evaluate pharmacodynamic markers of DNA damage and apoptosis in tumor biopsies and circulating tumor cells (CTCs).[4]
-
Study Design: The trial employed a Simon accelerated titration design for dose escalation.[2][5]
-
Drug Administration: LMP744 was administered as a 1-hour intravenous infusion daily for 5 consecutive days (QDx5) in 28-day cycles.[4][5][6]
Patient Population
Eligible patients were adults (≥ 18 years) with advanced, refractory solid tumors or lymphomas who had progressed on standard therapies.[5] A significant portion of the enrolled patients (72%) had received prior TOP1 inhibitor therapy.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the LMP744 Phase 1 clinical trial.
Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)
| Dose Level (DL) | LMP744 Dose (mg/m²/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 1 | 6 | Data not available | Data not available |
| ... | ... | ... | ... |
| 6 | 190 | Data not available | Grade 3 hypokalemia (n=1) |
| MTD | 190 | - | - |
Note: The study reverted to a 3+3 design after the DLT at DL6.[2][3]
Table 2: Pharmacokinetic Parameters of LMP744
| Parameter | Value |
| Pharmacokinetic Model | 2-compartment |
| Dose Proportionality | Linear |
| Approximate Half-life (t½) | 30 hours |
| Approximate Clearance (CL) | 90 L/h |
| Approximate Central Volume of Distribution (Vc) | 200 L |
| Approximate Peripheral Volume of Distribution (Vp) | 2500 L |
Data based on the first 17 patients enrolled.[2][3]
Table 3: Clinical Response
| Response Category | Number of Patients (N=35) | Percentage |
| Confirmed Partial Response (cPR) | 1 | 3% |
| Stable Disease (SD) | 17 | 49% |
| Progressive Disease (PD) | 6 | 17% |
| Not Evaluable | 11 | 31% |
Median duration of stable disease was 4.5 cycles (range 1-28).[2][3][7]
Table 4: Common Treatment-Related Grade 3/4 Adverse Events (AEs)
| Adverse Event | Number of Patients |
| Leukopenia | 9 |
| Anemia | 4 |
| Dehydration | 2 |
| Neutropenia | 2 |
| Nausea | 2 |
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the clinical trial, based on published information.
Pharmacokinetic (PK) Analysis
Objective: To characterize the plasma concentration-time profile of LMP744.
Methodology:
-
Blood Sampling: Plasma samples were collected at specified time points. In cycle 1, blood was drawn on day 1 at the end of the infusion (EOI), and then at 0.25, 0.5, 1, 2, 4, and 6 hours post-infusion. Pre-infusion and EOI samples were also collected on days 2-5. An additional sample was taken one week after the first dose.[6]
-
Sample Processing: Blood samples were collected in EDTA tubes, centrifuged to separate plasma, and stored at -70°C until analysis.[6]
-
Bioanalysis: Plasma concentrations of LMP744 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a detection range of 1-3,000 ng/mL.[2][3]
-
Data Analysis: Pharmacokinetic parameters were calculated using a 2-compartment model.[2][3]
Pharmacodynamic (PD) Analysis in Tumor Biopsies
Objective: To assess the effect of LMP744 on DNA damage response markers in tumor tissue.
Methodology:
-
Biopsy Collection: Paired core needle biopsies (18-gauge) were obtained from patients in the expansion cohort at baseline (pre-treatment) and on Cycle 1, Day 2 (1-4 hours after LMP744 infusion).[4][6]
-
Sample Processing: Biopsies were flash-frozen at the time of collection to preserve post-translational modifications.[6] The paired biopsies were later thawed, fixed in formalin, and embedded in paraffin together.[6]
-
Immunofluorescence Assays (IFA): Validated immunofluorescence assays were used to measure the levels of various DNA damage and repair proteins.[6]
-
Target Proteins: γH2AX (a marker of DNA double-strand breaks), phosphorylated NBS1 (pNBS1), and Rad51 (involved in homologous recombination repair).[2][3][6] Additional markers that were evaluated include phosphorylated KAP1 (pKAP1) and cleaved caspase-3 (cCasp3) as a marker of apoptosis.[5][6]
-
Staining: Antibodies against the target proteins were used in a cocktail with an antibody against β-catenin, which served as a tumor marker.[6]
-
Imaging and Quantification: The percentage of nuclear area positive for the specific marker was determined based on nuclear DAPI staining.[4]
-
Analysis of Circulating Tumor Cells (CTCs)
Objective: To explore the use of CTCs for monitoring treatment response and pharmacodynamics.
Methodology:
-
Blood Sampling: Whole blood samples were collected at baseline, on Cycle 1, Day 3 (2-4 hours post-infusion), on day 1 of each subsequent cycle (pre-infusion), and at the time of disease progression.[4]
-
CTC Isolation: CTCs were isolated from whole blood samples using an antibody-independent technology (ApoStream).[4]
-
Analysis: Isolated CTCs were assessed for DNA damage response markers, such as γH2AX. Changes in the number and phenotype of CTCs over time were also evaluated to explore correlations with treatment response.[4]
Visualizations
LMP744 Mechanism of Action and Downstream Signaling
Caption: Mechanism of action of LMP744 leading to DNA damage and apoptosis.
Experimental Workflow for Pharmacodynamic Analysis
Caption: Workflow for pharmacodynamic biomarker analysis in the LMP744 trial.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. onclive.com [onclive.com]
Application Notes and Protocols for Intravenous Administration of LMP744 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LMP744 hydrochloride (also known as NSC 706744) is an indenoisoquinoline derivative that functions as a potent inhibitor of topoisomerase I (TOP1).[1] By stabilizing the TOP1-DNA cleavage complex, LMP744 prevents the re-ligation of single-strand DNA breaks, leading to the formation of irreversible double-strand breaks during DNA replication.[1][2] This action induces cell cycle arrest and apoptosis, making LMP744 a subject of interest for its potential antineoplastic activity, particularly in tumor cells that overexpress TOP1.[1] These application notes provide a comprehensive guide for the intravenous administration of this compound in a research setting, based on data from preclinical and Phase 1 clinical studies.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5H-(1,3)Dioxolo(5,6)indeno(1,2-c)isoquinoline-5,12(6H)-dione, 6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-, hydrochloride |
| Molecular Formula | C₂₄H₂₅ClN₂O₇ |
| Molecular Weight | 488.92 g/mol (HCl salt)[3] |
| Mechanism of Action | Topoisomerase I (TOP1) Inhibitor[1] |
Pharmacokinetics (Human Data)
Pharmacokinetic parameters of LMP744 were evaluated in a Phase 1 clinical trial (NCT03030417) in patients with advanced solid tumors and lymphomas.[4] The following table summarizes the key pharmacokinetic parameters at the maximum tolerated dose (MTD).
| Parameter | Value (at 190 mg/m²/day) | Reference |
| Mean Half-life (t½) | 13.6 hours (range: 7.2–23.4 h) | [4] |
| Clearance (CL) | 0.2 L/hr | |
| Volume of Distribution (Vd) | 3.1 L | |
| Area Under the Curve (AUC) | 4824.3 mcg/mL*h |
Toxicology and Safety (Human Data)
The maximum tolerated dose (MTD) of LMP744 administered intravenously daily for 5 days in a 28-day cycle was determined to be 190 mg/m²/day.[4][5] Dose-limiting toxicities (DLTs) and common adverse events are summarized below.
| Toxicity Profile | |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day[4][5] |
| Dose-Limiting Toxicities (DLTs) | Hypokalemia, anemia, weight loss.[4][5] At a higher dose (260 mg/m²/day), elevated ALT, AST, and GGT, as well as nausea, vomiting, and dehydration were observed. |
| Most Frequent Adverse Events (≥ Grade 2) | Lymphopenia (39%), anemia (36%), fatigue (22%). Nausea was also prevalent (17% at any grade).[4] |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound
This protocol is based on the administration schedule used in the Phase 1 clinical trial NCT03030417.[3][6]
Materials:
-
This compound, sterile powder for injection
-
10 mM citric acid, 5% dextrose solution for reconstitution and dilution[7]
-
Sterile vials and syringes
-
Infusion bags (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water)
-
Infusion pump and administration set
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a suitable volume of 10 mM citric acid in 5% dextrose to achieve a desired stock concentration. The exact volume will depend on the vial size and desired concentration. Swirl gently to dissolve. Do not shake.
-
Dilution: Calculate the required dose based on the subject's body surface area (mg/m²). Withdraw the corresponding volume of the reconstituted LMP744 solution and further dilute it in an infusion bag to a final volume suitable for a 1-hour infusion.
-
Administration:
-
Administer the diluted LMP744 solution intravenously over 60 minutes using an infusion pump.[3][6]
-
The administration schedule used in clinical trials is once daily for 5 consecutive days, followed by a 23-day rest period, constituting a 28-day cycle.[3][6]
-
Monitor the subject for any signs of adverse reactions during and after the infusion.
-
Protocol 2: Pharmacokinetic Analysis of LMP744 in Plasma
This protocol outlines the sample collection and analysis for determining the pharmacokinetic profile of LMP744.[4]
Materials:
-
Blood collection tubes with EDTA anticoagulant
-
Centrifuge
-
Cryovials for plasma storage
-
-70°C freezer
-
LC-MS/MS system
Procedure:
-
Blood Sampling:
-
Collect whole blood samples in EDTA tubes at the following time points during the first cycle of administration:
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.
-
-
Storage: Store the plasma samples at -70°C until analysis.[4]
-
Analysis:
-
Analyze the plasma concentrations of LMP744 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Use the resulting concentration-time data to perform pharmacokinetic modeling and determine parameters such as half-life, clearance, and AUC.
-
Protocol 3: Pharmacodynamic Analysis of Target Engagement in Tumor Biopsies
This protocol describes the assessment of LMP744's effect on its target and downstream DNA damage markers in tumor tissue.[4]
Materials:
-
Biopsy collection tools
-
Formalin or other appropriate fixative, or flash-freezing supplies (liquid nitrogen)
-
Paraffin embedding supplies
-
Microtome
-
Antibodies for immunohistochemistry (IHC) or immunofluorescence (IF):
-
Anti-TOP1
-
Anti-gamma-H2AX (γH2AX)
-
Anti-phosphorylated KAP1 (pKAP1)
-
Anti-RAD51
-
Anti-cleaved caspase-3 (cCasp3)
-
-
IHC/IF staining reagents and imaging system
Procedure:
-
Biopsy Collection:
-
Obtain tumor biopsies at baseline (pre-treatment) and on Day 2 of the first treatment cycle (1-4 hours after LMP744 infusion).[6]
-
-
Tissue Processing:
-
Immediately fix the biopsy samples in 10% neutral buffered formalin for paraffin embedding, or snap-freeze in liquid nitrogen for cryosectioning and protein extraction.
-
-
Immunohistochemistry/Immunofluorescence:
-
Perform IHC or IF staining on tissue sections for the following markers to assess pharmacodynamic changes:
-
-
Analysis:
-
Quantify the staining intensity and the percentage of positive cells for each marker in the pre- and post-treatment biopsies to evaluate the biological effects of LMP744.
-
Visualizations
LMP744 Mechanism of Action
Caption: Mechanism of action of LMP744 as a TOP1 inhibitor.
Experimental Workflow for Clinical Investigation
Caption: Workflow for clinical investigation of LMP744.
References
- 1. Facebook [cancer.gov]
- 2. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. d-nb.info [d-nb.info]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring γH2AX Levels after LMP744 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 is an indenoisoquinoline derivative that acts as a potent inhibitor of topoisomerase I (TOP1).[1] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which prevents the re-ligation of single-strand DNA breaks.[1][2] This leads to the accumulation of DNA damage, particularly double-strand breaks (DSBs) when replication forks collide with the trapped TOP1 complexes, ultimately triggering cell cycle arrest and apoptosis.[1][2]
A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX.[3][4] The formation of discrete nuclear γH2AX foci is one of the earliest events in the DNA damage response (DDR), serving as a platform to recruit a cascade of DNA repair proteins.[3][4] Consequently, the quantification of γH2AX levels is a reliable method to assess the pharmacodynamic effects of DNA-damaging agents like LMP744.[5][6] These application notes provide detailed protocols for measuring γH2AX levels in response to LMP744 treatment using immunofluorescence, Western blotting, and flow cytometry.
LMP744-Induced DNA Damage Signaling Pathway
LMP744 traps TOP1 on the DNA, leading to single-strand breaks that convert to double-strand breaks during DNA replication. This triggers the activation of DNA damage response kinases such as ATM, ATR, and DNA-PK, which then phosphorylate H2AX at serine 139.[3][7][8] The resulting γH2AX serves as a scaffold for the recruitment of downstream signaling and repair proteins, including MDC1, NBS1, BRCA1, and 53BP1, to initiate DNA repair processes.[4][7] Prolonged or overwhelming DNA damage can lead to the activation of apoptotic pathways, marked by the cleavage of caspase-3.[2][9]
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H2AX phosphorylation at the sites of DNA double-strand breaks in cultivated mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RAD51 Expression as a Biomarker for LMP744 Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 is a novel indenoisoquinoline topoisomerase I (TOP1) inhibitor that has shown promise in preclinical and early clinical studies. Its mechanism of action involves the stabilization of TOP1-DNA cleavage complexes, leading to DNA single and double-strand breaks and subsequent cell cycle arrest and apoptosis in rapidly dividing cancer cells. The cellular response to such DNA damage involves the activation of DNA repair pathways, including homologous recombination (HR), in which the protein RAD51 is a key mediator. This document provides detailed application notes and protocols for investigating the expression of RAD51 as a potential biomarker for predicting and monitoring the response to LMP744.
Recent findings from a Phase 1 clinical trial of LMP744 (NCT03030417) have indicated that dynamic changes in RAD51 expression may be associated with clinical response.[1][2] Specifically, a patient who experienced a confirmed partial response (cPR) to LMP744 demonstrated an increase in RAD51 expression in tumor biopsies following treatment, alongside other markers of DNA damage response.[1][2] This suggests that RAD51 is not only a marker of a functional HR pathway but its induction may also serve as a pharmacodynamic biomarker of LMP744 activity.
These notes provide a framework for researchers to further explore this connection, with protocols for quantifying RAD51 expression and diagrams to illustrate the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key findings from the Phase 1 clinical trial of LMP744 (NCT03030417) that are relevant to RAD51 as a biomarker.
Table 1: Patient Demographics and Clinical Response in the LMP744 Phase 1 Trial (NCT03030417)
| Characteristic | Value |
| Number of Patients | 35[1] |
| Median Age (years) | 61 (range 35-81)[3] |
| Prior TOP1 Inhibitor Therapy | 72% (26 of 36 enrolled)[3] |
| Confirmed Partial Response (cPR) | 1 patient (3%)[1] |
| Stable Disease (SD) | 17 patients[3] |
| Progressive Disease (PD) | 6 patients[3] |
Table 2: Pharmacodynamic Biomarker Changes in a Patient with Confirmed Partial Response (cPR) to LMP744
| Biomarker | Change Observed Post-LMP744 Treatment |
| RAD51 | Increased [1][2] |
| Phosphorylated KAP1 (pKAP1) | Increased[1][2] |
| γH2AX (marker of DNA double-strand breaks) | Increased[1][2] |
| Cleaved Caspase-3 (marker of apoptosis) | Increased[1][2] |
| SLFN11 (implicated in response to DNA damaging agents) | High baseline expression[1][2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
LMP744 Mechanism of Action and RAD51 Involvement
This diagram illustrates the proposed mechanism of action for LMP744, leading to DNA damage and the subsequent involvement of the RAD51-mediated homologous recombination pathway.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
Application Notes and Protocols: LMP744 Hydrochloride in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744, an indenoisoquinoline derivative, is a potent, non-camptothecin inhibitor of topoisomerase I (TOP1).[1] TOP1 is a critical enzyme involved in relaxing DNA supercoiling during replication and transcription by creating transient single-strand breaks (SSBs).[2][3] LMP744 stabilizes the TOP1-DNA cleavage complex, leading to an accumulation of SSBs.[3] The collision of replication forks with these stabilized complexes results in the formation of lethal double-strand breaks (DSBs).[2] This mechanism of action makes LMP744 a promising agent for cancer therapy, particularly in tumors with high rates of proliferation.
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted therapies that disrupt DNA repair pathways.[4][5][6] PARP enzymes, particularly PARP1, are essential for the repair of SSBs through the base excision repair (BER) pathway.[4][7] The combination of LMP744 with PARP inhibitors is founded on the principle of synthetic lethality.[8][9] By inhibiting TOP1 with LMP744, an abundance of SSBs are generated. The subsequent inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs, which are converted into DSBs during DNA replication.[9] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, resulting in cell cycle arrest and apoptosis.[5][8]
Preclinical studies have demonstrated a synergistic anti-tumor effect when combining LMP744 or other indenoisoquinolines with PARP inhibitors, especially in cancers with homologous recombination deficiency (HRD).[8] This synergistic interaction enhances the therapeutic efficacy beyond what is achievable with either agent alone. This document provides detailed application notes and protocols for researchers investigating the combination of LMP744 hydrochloride and PARP inhibitors.
Mechanism of Action and Signaling Pathway
The synergistic cytotoxicity of LMP744 and PARP inhibitors stems from a multi-step process that ultimately leads to the overwhelming of a cancer cell's DNA repair capacity.
-
TOP1 Inhibition by LMP744: LMP744 binds to the TOP1-DNA complex, preventing the re-ligation of the DNA strand. This results in the accumulation of TOP1 cleavage complexes (TOP1cc), which are essentially protein-linked DNA single-strand breaks.[1]
-
Replication Stress and DSB Formation: During DNA replication, the progression of the replication fork is blocked by the presence of TOP1cc. This collision leads to the collapse of the replication fork and the generation of a DSB, a highly cytotoxic DNA lesion.[2]
-
PARP Inhibition and SSB Accumulation: In parallel, PARP inhibitors block the repair of SSBs that arise from various sources, including those induced by TOP1 inhibition. This leads to a further increase in the burden of unrepaired SSBs.
-
Synthetic Lethality in HR-Deficient Cells: In cells with a functional HR repair pathway, the DSBs generated by LMP744 can be repaired. However, in cancer cells with HRD (e.g., due to BRCA1/2 mutations), this critical repair pathway is compromised. The combination with a PARP inhibitor, which takes out a key alternative repair pathway for SSBs, leads to a catastrophic level of DNA damage that cannot be repaired, triggering cell death.[8][9]
-
Role of SLFN11: Schlafen 11 (SLFN11) is a key protein that sensitizes cancer cells to DNA-damaging agents.[8][10] High expression of SLFN11 is associated with an irreversible blockade of replication forks that are stalled by DNA lesions, leading to enhanced cell death.[8] Therefore, tumors with high SLFN11 expression are particularly sensitive to the combination of LMP744 and PARP inhibitors.[2][10]
Caption: Signaling pathway of LMP744 and PARP inhibitor combination.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of LMP744 in combination with PARP inhibitors.
Table 1: Preclinical Synergy of Indenoisoquinolines and Olaparib [8]
| Cell Line | Genetic Background | Drug Combination | Effect |
| DT40 (Chicken B cells) | BRCA1-/- | LMP744 + Olaparib | Synergistic |
| DT40 (Chicken B cells) | BRCA2-/- | LMP744 + Olaparib | Synergistic |
| DT40 (Chicken B cells) | PALB2-/- | LMP744 + Olaparib | Synergistic |
| DLD1 (Human colon cancer) | BRCA2-/- | Indenoisoquinolines + Olaparib | Synergistic |
| OVCAR (Murine ovarian cancer) | Brca1-deficient | LMP400 + Olaparib | Synergistic in vivo |
| Neuroendocrine Xenograft | Low SLFN11, BRCA WT | LMP744 + Olaparib | Additive |
Table 2: Clinical Trial Data for LMP744 (NCT03030417) [2][11]
| Parameter | Value | Details |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day | Administered intravenously for 5 consecutive days in a 28-day cycle. |
| Dose-Limiting Toxicities (DLTs) | Hypokalemia, anemia, weight loss | Observed during the Phase 1 dose-escalation study. |
| Overall Response Rate (ORR) | 3% (1 confirmed partial response out of 35 patients) | The responding patient had a tumor with high baseline expression of SLFN11. |
| Pharmacodynamic Responses in Responding Patient | Increased RAD51, pKAP1, γH2AX, and cleaved caspase-3 | Indicates target engagement and induction of DNA damage and apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effects of LMP744 and PARP inhibitors, alone and in combination, and to quantify synergism.
Materials:
-
Cancer cell lines (e.g., HR-proficient and HR-deficient lines)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib; stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of LMP744 and the PARP inhibitor in complete medium.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for cell viability assay.
Western Blotting for Pharmacodynamic Markers
Objective: To detect changes in the expression and phosphorylation of proteins involved in the DNA damage response pathway.
Materials:
-
Treated cell lysates or tumor tissue homogenates
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-KAP1, anti-RAD51, anti-SLFN11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Harvest cells or tissue and lyse in protein extraction buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of LMP744 and PARP inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound (formulated for in vivo use)
-
PARP inhibitor (formulated for in vivo use)
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle, LMP744 alone, PARP inhibitor alone, Combination).
-
Administer drugs according to the desired schedule (e.g., daily, weekly).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare treatment groups.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The combination of the TOP1 inhibitor this compound with PARP inhibitors presents a rational and promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair and high expression of SLFN11. The synergistic interaction observed in preclinical models provides a strong basis for further investigation and clinical development. The protocols and data presented in these application notes are intended to guide researchers in designing and conducting experiments to further elucidate the potential of this combination therapy. Careful consideration of appropriate cellular models and in vivo systems, along with robust pharmacodynamic and efficacy endpoints, will be crucial for advancing this therapeutic approach towards clinical application.
References
- 1. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. e-crt.org [e-crt.org]
- 5. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems approach to rational combination therapy: PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LMP744 Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LMP744 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-camptothecin inhibitor of Topoisomerase I (Top1), a nuclear enzyme essential for DNA replication, transcription, and repair.[1][2] LMP744 intercalates into DNA and stabilizes the covalent complex between Top1 and cleaved DNA.[2] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2] When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis (programmed cell death).[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[4][5] For long-term storage, the powdered form should be stored at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. A general starting point for cytotoxicity assays is a broad range from 0.1 µM to 100 µM.[4][6] The GI50 (concentration for 50% growth inhibition) for the NCI-60 panel of human cancer cell lines is approximately 0.1 µM.[5][6] For specific cell lines, such as P388 murine leukemia cells, a concentration range of 0.1-100 μM has been used.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound typically leads to:
-
Cell Cycle Arrest: Cells accumulate in the S and G2/M phases of the cell cycle.[5][6] This is a direct consequence of DNA damage, which activates cell cycle checkpoints.
-
Induction of DNA Damage Response: The formation of DNA double-strand breaks activates the DNA damage response (DDR) pathway. A key marker for this is the phosphorylation of histone H2AX (γH2AX).[7]
-
Apoptosis: Sustained DNA damage can lead to the activation of the apoptotic cascade, resulting in programmed cell death. A common marker for apoptosis is the cleavage of caspase-3.[1]
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium.
-
Possible Cause: The final concentration of DMSO in the culture medium is too high, or the this compound concentration exceeds its solubility in the medium.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
When diluting the DMSO stock solution, add it to the pre-warmed medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
If precipitation persists, consider making a more dilute stock solution of this compound in DMSO.
-
Issue 2: High background cytotoxicity is observed in control (vehicle-treated) cells.
-
Possible Cause: The concentration of the vehicle (DMSO) is too high and is causing cellular stress or death.
-
Solution:
-
Perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
-
Ensure that the final DMSO concentration is consistent across all experimental conditions, including the untreated control (by adding the same volume of DMSO as used for the highest this compound concentration).
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause:
-
Inconsistent cell seeding density.
-
Cells are passaged too many times, leading to phenotypic drift.
-
Variability in the duration of drug exposure.
-
Inconsistent storage and handling of this compound stock solutions.
-
-
Solution:
-
Maintain a consistent cell seeding density for all experiments.
-
Use cells with a low passage number and thaw a fresh vial of cells after a certain number of passages.
-
Ensure the timing of drug addition and the duration of the experiment are precisely controlled.
-
Aliquot and store this compound stock solutions properly to avoid degradation.
-
Issue 4: No significant effect of this compound is observed at expected concentrations.
-
Possible Cause:
-
The cell line may be resistant to Top1 inhibitors. Some cell lines have intrinsic resistance mechanisms.
-
The drug has degraded due to improper storage.
-
The drug concentration is too low for the specific cell line.
-
-
Solution:
-
Verify the sensitivity of your cell line to other Top1 inhibitors, like camptothecin, as a positive control.
-
Use a fresh aliquot of this compound.
-
Perform a dose-response experiment with a wider and higher concentration range.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
| NCI-60 Panel | Growth Inhibition | Not specified | GI50: 0.1 µM | [5][6] |
| P388 (murine leukemia) | Cell Viability | 0.1 - 100 µM | Dose-dependent cell cycle arrest in S and G2 phases. | [4][6] |
| HCT-116 (human colon carcinoma) | DNA Damage | 1 µM | Induction of γH2AX. | [7] |
| CEM (human leukemia) | Top1 Inhibition | 0.1 µM | Effective in camptothecin-resistant cells. | [8] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvest:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin. Collect the cells in a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvest:
-
Collect the culture medium (which contains apoptotic cells that may have detached).
-
For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine these cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Topoisomerase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
LMP744 Hydrochloride In Vivo Dose-Limiting Toxicities: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo dose-limiting toxicities (DLTs) of LMP744 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the observed dose-limiting toxicities (DLTs) of LMP744 in vivo?
A1: Dose-limiting toxicities for LMP744 have been identified in both human and canine studies. In a Phase 1 clinical trial involving adult patients with relapsed solid tumors and lymphomas, the primary DLTs observed were hypokalemia, anemia, and weight loss.[1][2][3] A notable DLT was Grade 3 hypokalemia, which occurred during the first cycle of treatment at the maximum tolerated dose.[4][5] In a study conducted on lymphoma-bearing dogs, the dose-limiting toxicity was identified as bone marrow toxicity.[6][7]
Q2: What is the maximum tolerated dose (MTD) for LMP744?
A2: The MTD for LMP744 varies between species. In human clinical trials, the MTD was established at 190 mg/m²/day when administered intravenously for five consecutive days in a 28-day cycle.[1][2][3][4] For lymphoma-bearing dogs, the MTD was determined to be 100 mg/m².[6][7][8]
Q3: We are observing significant weight loss in our animal models treated with LMP744. What are the potential causes and how can we manage this?
A3: Weight loss is a documented dose-limiting toxicity of LMP744 in humans and can be anticipated in animal models.[1][2]
-
Potential Causes:
-
Reduced Food Intake: LMP744 can cause nausea, which was observed in 17% of patients in a clinical trial.[2] This can lead to decreased appetite and caloric intake.
-
Gastrointestinal Distress: Although less common than with other topoisomerase inhibitors like irinotecan, mild diarrhea has been reported.[2]
-
Metabolic Changes: The systemic effects of the drug could alter metabolic processes, contributing to weight loss.
-
-
Troubleshooting and Management:
-
Supportive Care: Ensure easy access to palatable, high-calorie food and water. Nutritional supplements may be considered.
-
Dose Adjustment: If weight loss exceeds predefined limits for your study (e.g., >15-20% of baseline body weight), a dose reduction or temporary discontinuation of treatment may be necessary, in line with your experimental protocol.
-
Monitor for Dehydration: Assess for signs of dehydration, especially if accompanied by diarrhea or reduced fluid intake. Provide fluid support (e.g., subcutaneous fluids) as needed.
-
Anti-emetics: Consider the prophylactic use of anti-emetics if nausea and vomiting are suspected to be contributing to reduced food intake.
-
Q4: Our study has revealed hematological abnormalities, specifically anemia. How should we approach this?
A4: Anemia is a known DLT of LMP744 in humans, and bone marrow toxicity was dose-limiting in canines.[1][2][6][7]
-
Troubleshooting and Monitoring:
-
Regular Blood Monitoring: Implement regular complete blood counts (CBCs) to monitor hemoglobin, hematocrit, and red blood cell counts throughout the study.
-
Dose-Response Relationship: Correlate the severity of anemia with the administered dose of LMP744 to understand the dose-response relationship in your model.
-
Assess for Hemolysis and Blood Loss: While myelosuppression is the likely cause, rule out other potential causes of anemia such as hemolysis or internal bleeding.
-
Dose Modification: Similar to weight loss, establish clear criteria for dose modification or cessation based on the grade of anemia observed.
-
Q5: We have detected electrolyte imbalances, particularly hypokalemia, in our experimental subjects. What is the recommended course of action?
A5: Hypokalemia (low potassium) was a significant, dose-limiting toxicity in human clinical trials.[1][4]
-
Troubleshooting and Management:
-
Baseline and Routine Monitoring: Establish baseline electrolyte levels before initiating treatment and monitor them regularly throughout the dosing period.
-
Potassium Supplementation: If hypokalemia is detected, administration of potassium supplements may be required. The route and dose of supplementation should be determined based on the severity of the deficiency and the animal model.
-
Investigate Underlying Causes: While it may be a direct effect of the drug, consider other contributing factors such as reduced dietary intake or gastrointestinal losses.
-
Dose Interruption: For severe or symptomatic hypokalemia, a temporary interruption of LMP744 administration may be necessary until the electrolyte imbalance is corrected.
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the dose-limiting toxicities of this compound from in vivo studies.
Table 1: Human Dose-Limiting Toxicities and Maximum Tolerated Dose
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day | Adult patients with relapsed solid tumors and lymphomas | Intravenous, daily for 5 days in a 28-day cycle | [1][2][3][4] |
| Dose-Limiting Toxicities (DLTs) | Hypokalemia, Anemia, Weight Loss | Adult patients with relapsed solid tumors and lymphomas | Intravenous, daily for 5 days in a 28-day cycle | [1][2][3] |
| Specific DLT Example | Grade 3 Hypokalemia | Adult patient with relapsed solid tumors or lymphoma | 190 mg/m²/day, IV, daily for 5 days in a 28-day cycle | [4][5] |
Table 2: Canine Dose-Limiting Toxicities and Maximum Tolerated Dose
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Maximum Tolerated Dose (MTD) | 100 mg/m² | Lymphoma-bearing dogs | Intravenous, daily for 5 days | [6][7][8] |
| Dose-Limiting Toxicity (DLT) | Bone Marrow Toxicity | Lymphoma-bearing dogs | Intravenous, daily for 5 days | [6][7] |
Experimental Protocols
Protocol 1: Determination of MTD in a Rodent Model (General Guidance)
This protocol provides a general framework. Specific parameters should be optimized for the particular rodent species and strain.
-
Animal Model: Select an appropriate rodent model (e.g., mice or rats) with the desired characteristics (e.g., tumor-bearing, healthy).
-
Dose Escalation Design: Employ a standard dose escalation scheme, such as a 3+3 design.
-
Enroll a cohort of 3 animals at a starting dose level. The starting dose can be estimated from in vitro cytotoxicity data or other preclinical studies.
-
If no DLTs are observed, escalate to the next dose level.
-
If one animal experiences a DLT, expand the cohort to 6 animals.
-
If two or more animals in a cohort experience a DLT, the MTD is considered to be the previous dose level.
-
-
Drug Administration:
-
Toxicity Assessment:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in activity, posture, grooming, and food/water intake.
-
Body Weight: Measure body weight daily during the dosing period and at least twice weekly thereafter.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified time points post-treatment (e.g., end of dosing, nadir, end of cycle) for complete blood counts and serum chemistry panels (including electrolytes).
-
Histopathology: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination, with a focus on bone marrow, gastrointestinal tract, and other potential target organs.
-
-
Definition of DLT: Predefine DLTs for the study. Examples include:
-
20% body weight loss.
-
Grade 3 or 4 hematological toxicities (e.g., severe anemia, neutropenia, thrombocytopenia).
-
Grade 3 or 4 non-hematological toxicities based on clinical observations or clinical chemistry (e.g., severe electrolyte imbalances).
-
Any signs of severe distress requiring euthanasia.
-
Visualizations
Signaling Pathway of LMP744
Caption: Mechanism of action of LMP744 as a TOP1 inhibitor.
Experimental Workflow for In Vivo Dose-Limiting Toxicity Study
Caption: Workflow for a 3+3 dose escalation study to determine MTD.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. onclive.com [onclive.com]
- 6. NCI Comparative Oncology Program Testing of Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCI Comparative Oncology Program Testing of Non-Camptothecin Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Managing Bone marrow Toxicity of LMP744 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the bone marrow toxicity associated with LMP744 hydrochloride, a novel topoisomerase I (TOP1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an indenoisoquinoline derivative that acts as a topoisomerase 1 (TOP1) inhibitor.[1] Its mechanism of action involves binding to and stabilizing the covalent complex between TOP1 and DNA, which prevents the re-ligation of single-strand DNA breaks.[1][2] This leads to the accumulation of stable DNA strand breaks, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells where TOP1 is often overexpressed.[1]
Q2: What are the known hematological toxicities of this compound?
A2: Based on Phase I clinical trial data (NCT03030417), the most common hematological toxicities associated with LMP744 administration include anemia, lymphopenia, and thrombocytopenia.[2][3] Anemia has been identified as a dose-limiting toxicity (DLT) for LMP744.[2][4]
Q3: At what dose levels have these hematological toxicities been observed?
A3: In the Phase I trial, hematological toxicities were observed across various dose levels. The maximum tolerated dose (MTD) for LMP744 was established at 190 mg/m²/day administered intravenously for 5 consecutive days in a 28-day cycle.[2][3][4][5] Dose-limiting toxicities, including anemia, were observed at dose levels leading up to the MTD.[2][4]
Q4: Are there established protocols for managing LMP744-induced bone marrow toxicity?
A4: While specific management guidelines for LMP744 are still evolving, general principles for managing chemotherapy-induced myelosuppression can be applied. These may include dose modifications (interruption or reduction), and supportive care measures such as blood transfusions for severe anemia or thrombocytopenia. Researchers should establish clear monitoring parameters and dose adjustment rules in their experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical or clinical research involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant drop in hemoglobin levels (Anemia) | LMP744-induced suppression of erythropoiesis. | 1. Confirm anemia with a complete blood count (CBC). 2. For moderate to severe anemia, consider a dose interruption or reduction in subsequent cycles. 3. In cases of severe, symptomatic anemia, blood transfusions may be necessary.[6][7] 4. Monitor CBCs frequently to track recovery. |
| Decrease in absolute lymphocyte count (Lymphopenia) | LMP744-induced effects on lymphocyte production or survival. | 1. Monitor absolute lymphocyte counts regularly. 2. Assess for signs of increased susceptibility to infection. 3. Consider prophylactic antimicrobial agents in cases of severe, prolonged lymphopenia based on institutional guidelines. 4. Dose modification may be considered if lymphopenia is severe and recurrent. |
| Low platelet count (Thrombocytopenia) | LMP744-induced suppression of megakaryopoiesis. | 1. Confirm thrombocytopenia with a CBC. 2. For moderate to severe thrombocytopenia, consider a dose interruption or reduction. 3. For severe thrombocytopenia with bleeding, platelet transfusions are recommended. 4. Educate on bleeding precautions. |
| Neutropenia (Low neutrophil count) | LMP744-induced suppression of granulopoiesis. | 1. Monitor absolute neutrophil count (ANC) regularly. 2. For Grade 3-4 neutropenia, consider dose interruption or reduction. 3. Prophylactic use of granulocyte colony-stimulating factors (G-CSF) may be considered in subsequent cycles based on the risk of febrile neutropenia. |
Quantitative Data Summary
The following table summarizes the key hematological adverse events observed in the Phase I clinical trial of LMP744.
Table 1: Hematological Adverse Events (Grade ≥ 2) in Patients Treated with LMP744 [3]
| Adverse Event | Percentage of Patients (Grade ≥ 2) |
| Anemia | 50% |
| Lymphopenia | 38% |
| Thrombocytopenia | 18% |
Experimental Protocols
1. Complete Blood Count (CBC) with Differential
-
Objective: To monitor the hematological status of subjects receiving LMP744.
-
Methodology:
-
Collect 2-3 mL of whole blood in an EDTA (purple top) tube.
-
Gently invert the tube 8-10 times to ensure proper anticoagulation.
-
Analyze the sample within 6 hours of collection using an automated hematology analyzer.
-
Parameters to be assessed include: Hemoglobin, Hematocrit, Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), Platelet count, White Blood Cell (WBC) count, and a full differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils).
-
Perform a manual slide review for any abnormal automated results.
-
-
Frequency: Baseline, and at least weekly during treatment cycles, with increased frequency as clinically indicated.
2. Bone Marrow Aspirate and Biopsy
-
Objective: To evaluate the cellularity and morphology of the bone marrow in cases of severe or prolonged cytopenias.
-
Methodology:
-
Obtain informed consent from the subject.
-
Under local anesthesia, perform a bone marrow aspiration and core biopsy from the posterior iliac crest.
-
For the aspirate, prepare smears for Wright-Giemsa staining and send samples for flow cytometry and cytogenetic analysis as required.
-
Fix the core biopsy in 10% neutral buffered formalin and embed in paraffin for histological sectioning and staining (H&E, reticulin).
-
A qualified hematopathologist should review all samples to assess cellularity, lineage representation, and for any evidence of dysplasia or other abnormalities.
-
Visualizations
Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. d-nb.info [d-nb.info]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. targetedonc.com [targetedonc.com]
- 7. urotoday.com [urotoday.com]
potential off-target effects of LMP744 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using LMP744 hydrochloride. The information focuses on potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Topoisomerase I (TOP1).[1][2] Its primary mechanism involves trapping TOP1 cleavage complexes (TOP1cc), which leads to the accumulation of DNA single-strand breaks.[1][3] These breaks are converted into lethal double-strand breaks during DNA replication, ultimately inducing cancer cell death.[4]
Q2: What are the known dose-limiting toxicities (DLTs) of LMP744 in clinical studies?
Phase 1 clinical trials have identified several dose-limiting toxicities for LMP744. The most common DLTs observed in patients include hypokalemia (low potassium levels), anemia, and weight loss.[5][6][7]
Q3: Are there any known molecular off-target effects of LMP744?
While LMP744 is considered a selective TOP1 inhibitor, some evidence suggests it may have a minor effect on Topoisomerase II (TOP2).[3] A derivative of LMP744, known as LMP517, has been shown to be a dual inhibitor of both TOP1 and TOP2.[3] Studies indicate that LMP744 might also induce TOP2 cleavage complexes, but to a lesser extent than LMP517.[3] Comprehensive screening against a broad panel of kinases has not been published, so further off-target interactions cannot be ruled out.
Q4: How does LMP744 differ from camptothecins?
LMP744 is an indenoisoquinoline, a class of non-camptothecin TOP1 inhibitors.[1][8] It was developed to overcome some limitations of camptothecins, such as chemical instability, rapid reversal of the TOP1cc, and susceptibility to drug efflux pumps.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in cell lines sensitive to TOP2 inhibitors. | Potential off-target activity against Topoisomerase II. | 1. Verify the phenotype with a known selective TOP2 inhibitor. 2. Perform a TOP2 cleavage complex assay to determine if LMP744 is directly stabilizing the TOP2cc in your cell line. 3. Consider using cell lines with varying levels of TOP1 and TOP2 expression to dissect the specific contributions to cytotoxicity. |
| Discrepancy between cytotoxicity assays and TOP1 inhibition assays. | The cytotoxic effect may not solely be due to TOP1 inhibition. | 1. Assess markers of DNA damage response (DDR) such as γH2AX to confirm on-target activity. 2. Evaluate cell cycle arrest, as potent TOP1 inhibition can induce S-phase arrest. 3. Consider the possibility of other cellular factors influencing the cytotoxic response. |
| Inconsistent results in animal models (e.g., unexpected toxicity). | In vivo metabolism or off-target effects not observed in vitro. | 1. Monitor for clinical signs of toxicity reported in humans, such as weight loss and electrolyte imbalances (hypokalemia). 2. Perform pharmacokinetic analysis to ensure appropriate drug exposure. 3. Conduct pharmacodynamic studies on tumor and normal tissues to assess on- and potential off-target engagement. |
Experimental Protocols
1. TOP1 Cleavage Complex (TOP1cc) Assay
This biochemical assay is used to determine the ability of LMP744 to stabilize the TOP1-DNA covalent complex.
-
Materials:
-
Purified recombinant human TOP1 enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
-
Procedure:
-
Incubate supercoiled plasmid DNA with recombinant TOP1 enzyme in the reaction buffer in the presence of varying concentrations of LMP744 or vehicle control.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Treat with Proteinase K to digest the TOP1 enzyme.
-
Analyze the DNA topology by agarose gel electrophoresis. The stabilization of the TOP1cc will result in an increase in nicked circular DNA and a decrease in supercoiled DNA.
-
2. γH2AX Immunofluorescence Assay for DNA Damage
This cell-based assay is used to quantify the formation of DNA double-strand breaks, a downstream consequence of TOP1 inhibition.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and reagents
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated H2AX (γH2AX)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere.
-
Treat cells with LMP744 at various concentrations and time points.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software. An increase in the number of foci per nucleus indicates DNA damage.
-
Visualizations
Caption: LMP744 signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for unexpected LMP744 results.
References
- 1. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: LMP744 Hydrochloride Resistance Mechanisms in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LMP744 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide quick answers to common questions and solutions to problems that may arise during your research with LMP744.
Q1: What is the primary mechanism of action of this compound?
A: LMP744 is a non-camptothecin topoisomerase I (TOP1) inhibitor. Its primary mechanism of action is the stabilization of the TOP1-DNA cleavage complex. By binding to this complex, LMP744 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a DNA double-strand break, which can trigger cell cycle arrest and apoptosis.[1][2][3] LMP744 is designed to overcome some limitations of camptothecin-based TOP1 inhibitors, such as chemical instability and susceptibility to drug efflux pumps.[4]
Q2: My cancer cell line of interest appears to be resistant to LMP744. What are the known mechanisms of resistance?
A: There are two primary intrinsic mechanisms of resistance to LMP744 that have been identified:
-
Low or absent Schlafen 11 (SLFN11) expression: SLFN11 is a key determinant of sensitivity to DNA-damaging agents, including TOP1 inhibitors.[4] Cells with low or no expression of SLFN11 are significantly more resistant to LMP744.[4] SLFN11 is thought to potentiate the lethal effects of DNA damage by irreversibly arresting replication forks.
-
Proficient Homologous Recombination (HR) DNA repair pathway: LMP744-induced double-strand breaks are primarily repaired by the HR pathway. Cancer cells with a functional HR pathway can efficiently repair this damage, leading to resistance. Conversely, cells with homologous recombination deficiency (HRD), for example, due to mutations in BRCA1, BRCA2, or PALB2, are hypersensitive to LMP744.[4]
It is also important to note that while LMP744 is less susceptible to efflux by ABC transporters like ABCG2 and MDR-1 compared to camptothecins, this mechanism of resistance cannot be entirely ruled out in all cases.[5]
Q3: How can I determine if my cell line is resistant to LMP744 due to low SLFN11 expression?
A: You can assess SLFN11 expression levels in your cell line using the following methods:
-
Western Blotting: This is the most direct way to measure SLFN11 protein levels. Compare the expression in your cell line to a known SLFN11-positive control cell line.
-
Immunohistochemistry (IHC): If you are working with tumor tissue, IHC can be used to assess SLFN11 protein expression and its localization within the tumor.
-
qRT-PCR: This method can be used to measure SLFN11 mRNA levels, which often correlate with protein expression.
Troubleshooting:
-
No SLFN11 band on Western blot: Ensure your lysis buffer is effective and that you are loading a sufficient amount of protein. Check the primary antibody on a positive control cell line.
-
Faint SLFN11 band: Your cell line may have low endogenous expression. Consider using a more sensitive detection reagent or increasing the amount of protein loaded.
Q4: How can I assess the Homologous Recombination (HR) status of my cells?
A: Determining the HR status of your cell line can be complex, but here are some common approaches:
-
Sequencing of HR-related genes: Analyze the sequence of key HR genes like BRCA1, BRCA2, and PALB2 for known inactivating mutations.
-
RAD51 foci formation assay: RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA damage. HR-proficient cells will show an increase in RAD51 foci after treatment with a DNA-damaging agent (including LMP744), while HR-deficient cells will have a diminished or absent RAD51 foci response.
-
Functional HRD assays: There are commercially available and published functional assays that can measure the overall HR capacity of a cell.[6]
Troubleshooting:
-
High background in RAD51 immunofluorescence: Optimize your fixation and permeabilization steps. Ensure your primary and secondary antibodies are specific and used at the correct dilution.
-
No RAD51 foci induction in positive control: Confirm that your DNA-damaging agent is active and used at a concentration known to induce an HR response.
Q5: I am observing high variability in my cell viability assay results with LMP744. What could be the cause?
A: High variability in cell viability assays can stem from several factors:
-
Inconsistent cell seeding: Ensure you have a single-cell suspension and use a reliable method for cell counting to seed the same number of cells in each well.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
LMP744 solubility and stability: this compound has specific solubility characteristics. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Prepare fresh dilutions for each experiment, as the stability of the compound in aqueous solutions over time may vary.
-
Incomplete drug mixing: After adding the drug to the wells, ensure it is mixed thoroughly but gently to avoid disturbing the cells.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity in relation to key resistance mechanisms.
Table 1: Effect of SLFN11 Expression on LMP744 Sensitivity in CCRF-CEM Human Leukemia Cells
| Cell Line | SLFN11 Status | LMP744 GI50 (nM) | Fold Resistance |
| CCRF-CEM (WT) | Proficient | ~10 | 1x |
| CCRF-CEM (SLFN11-KO) | Deficient | >100 | >10x |
Data adapted from Marzi et al., 2018. GI50 (50% growth inhibition) values are approximate, as determined from graphical representations.
Table 2: Sensitivity of Homologous Recombination Deficient (HRD) Avian DT40 Lymphoma Cells to LMP744
| Cell Line | Genotype | Approximate LMP744 IC50 (nM) |
| DT40 | Wild-Type | ~40 |
| DT40 | BRCA1 -/- | ~10 |
| DT40 | BRCA2 -/- | ~15 |
| DT40 | PALB2 -/- | ~12 |
Data adapted from Marzi et al., 2018. IC50 (50% inhibitory concentration) values are approximate, as determined from graphical representations.
Detailed Experimental Protocols
Here you will find detailed methodologies for key experiments to investigate LMP744 resistance.
Protocol 1: Cell Viability Assay (ATP-based)
This protocol is for determining the cytotoxic effect of LMP744 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving LMP744)
-
96-well white, clear-bottom tissue culture plates
-
ATP-based cell viability assay reagent (e.g., ATPlite, CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of LMP744 in DMSO.
-
Perform serial dilutions of the LMP744 stock solution in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest LMP744 dose).
-
Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions (e.g., 50 µL).
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the LMP744 concentration and fit a dose-response curve to determine the GI50 or IC50 value.
-
Protocol 2: Western Blotting for SLFN11
This protocol describes the detection of SLFN11 protein expression in cell lysates.
Materials:
-
Cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SLFN11
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SLFN11 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control protein (GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Immunofluorescence for γH2AX and RAD51 Foci
This protocol details the staining and visualization of DNA damage and repair foci.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX, anti-RAD51
-
Fluorescently-labeled secondary antibodies
-
DAPI (nuclear counterstain)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with LMP744 at the desired concentration and for the appropriate time to induce DNA damage. Include a vehicle control.
-
-
Fixation:
-
Wash cells once with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Key molecular pathways determining sensitivity and resistance to LMP744.
Caption: A typical experimental workflow to investigate LMP744 resistance mechanisms.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting LMP744 hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with LMP744 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, non-camptothecin indenoisoquinoline derivative that functions as a topoisomerase I (TOP1) inhibitor.[1][2] Its mechanism of action involves intercalating into DNA and stabilizing the TOP1-DNA cleavage complex.[2][3] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These breaks are then converted into lethal double-strand breaks during DNA replication, ultimately inducing cell cycle arrest and apoptosis.[2] LMP744 was developed to overcome some of the limitations of camptothecin-based TOP1 inhibitors, such as chemical instability and drug efflux by ABC transporters.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] One supplier suggests a solubility of 105 mg/mL (214.76 mM) in DMSO, noting that ultrasonic assistance may be needed and that using a new, anhydrous vial of DMSO is important due to its hygroscopic nature.[5] Another source indicates a solubility of 5.56 mg/mL (11.37 mM) in DMSO, also recommending sonication.[6]
For long-term storage, the powdered form of this compound should be stored at -20°C for up to three years.[] Once dissolved in a solvent, it should be stored at -80°C for up to two years.[]
Q3: What are the key determinants of cellular sensitivity to this compound?
A primary determinant of cellular sensitivity to LMP744 is the expression of Schlafen family member 11 (SLFN11).[1][8][9][10] Cells with high SLFN11 expression are generally more sensitive to LMP744.[8][9][10] Additionally, cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, exhibit increased sensitivity to LMP744.[1][8] This is because the DNA damage induced by LMP744 is repaired by HR.
Q4: Are there any known synergistic drug combinations with this compound?
Yes, this compound has been shown to have a synergistic effect when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in cancer cells with homologous recombination deficiencies.[1][11][12] The rationale for this combination is that inhibiting PARP, which is involved in single-strand break repair, further potentiates the DNA-damaging effects of the TOP1 inhibitor LMP744.
Troubleshooting Guides
Issue 1: High Variability or Lack of Reproducibility in Experimental Results
Possible Cause 1: Compound Solubility and Stability
-
Symptom: Precipitate observed in stock solutions or working dilutions; inconsistent results between experiments.
-
Troubleshooting:
-
Ensure complete dissolution of this compound in high-quality, anhydrous DMSO. Use sonication as needed.[5][6]
-
Prepare fresh working dilutions for each experiment from a frozen stock solution. Avoid multiple freeze-thaw cycles of the stock solution.
-
Visually inspect solutions for any precipitation before use. If precipitation is observed, gently warm the solution and vortex to redissolve.
-
Possible Cause 2: Inconsistent Cell Culture Conditions
-
Symptom: Variable cell viability or growth inhibition at the same concentration of LMP744 across different experimental runs.
-
Troubleshooting:
-
Maintain consistent cell seeding densities.
-
Ensure uniform incubation times and conditions (temperature, CO2 levels).
-
Regularly test cell lines for mycoplasma contamination.
-
Use cells within a consistent and low passage number range.
-
Possible Cause 3: Variability in Assay Performance
-
Symptom: Inconsistent IC50 values or other endpoint measurements.
-
Troubleshooting:
-
Standardize all assay steps, including incubation times with reagents and reading times.
-
Include appropriate positive and negative controls in every experiment.
-
For viability assays, ensure that the chosen assay (e.g., MTT, resazurin) is not interfered with by the compound.
-
Issue 2: Unexpectedly Low or High Cellular Sensitivity
Possible Cause 1: Cell Line-Specific Factors
-
Symptom: The observed IC50 value is significantly different from published data for the same cell line.
-
Troubleshooting:
-
Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Assess the expression level of SLFN11 in your cell line, as this is a key determinant of sensitivity.[1][8][9][10]
-
Consider the homologous recombination (HR) status of your cell line. HR-deficient cells are more sensitive.[1][8]
-
Possible Cause 2: Drug Efflux
-
Symptom: Cells appear resistant to LMP744.
-
Troubleshooting:
-
While LMP744 was designed to be a poor substrate for common efflux pumps like ABCG2,[4] high expression of certain transporters could still contribute to resistance. This can be investigated using specific efflux pump inhibitors.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes |
| NCI-60 Panel | Various | 0.1 (GI50) | Average GI50 across the 60 cell line panel.[5][6] |
| P388 | Murine Leukemia | Not specified | Induces S and G2 phase cell cycle arrest.[5] |
| H82 | Small Cell Lung Cancer | Not specified | Used in xenograft models.[13] |
| DT40 | Chicken Lymphoma | ~0.025 (WT) | Hypersensitivity observed in tdp1-deficient cells (IC50 ~0.006 µM).[13] |
| CCRF-CEM | Human Leukemia | Not specified | SLFN11 knockout confers high resistance.[1][8] |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of LMP744 or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution (final concentration of 0.2 mg/ml) to each well and incubate for 4 hours at 37°C.[14]
-
Data Acquisition: Measure the absorbance at 560 nm excitation and 615 nm emission using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Immunofluorescence Staining for γH2AX
This protocol is adapted from standard methods for detecting DNA double-strand breaks.[15][16][17]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound at the desired concentration and for the specified time. Include a positive control (e.g., etoposide) and a vehicle control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15][16]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[15]
-
Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[16]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per cell using image analysis software like ImageJ or Fiji.[16]
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods.[18][19][20][21]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow and troubleshooting logic for LMP744.
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Topoisomerase | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. bdbiosciences.com [bdbiosciences.com]
impact of drug metabolizing enzymes on LMP744 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of drug-metabolizing enzymes on LMP744 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary metabolic pathway for this compound?
A1: While the complete metabolic pathway of LMP744 is not fully elucidated in publicly available literature, its chemical structure, which includes two methoxy groups, suggests that O-demethylation is a likely primary metabolic route.[1] This type of reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1] To enhance metabolic stability, fluoroindenoisoquinoline derivatives of LMP744 have been developed where these methoxy groups are replaced by fluorine, further suggesting that the methoxy groups are key sites of metabolism.[1]
Q2: Which drug-metabolizing enzymes are predicted to be involved in the metabolism of LMP744?
A2: Based on its structure, the primary enzymes involved in the Phase I metabolism of LMP744 are likely to be hepatic cytochrome P450 (CYP) enzymes, responsible for O-demethylation.[1] Following O-demethylation, the resulting hydroxylated metabolites could be substrates for Phase II metabolism, primarily via UDP-glucuronosyltransferases (UGTs) leading to the formation of glucuronide conjugates. It is also important to consider that LMP744 is a known substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can influence its intracellular concentrations and overall disposition.
Q3: Are there any known drug-drug interactions (DDIs) with this compound?
A3: Specific clinical DDI studies are not extensively reported. However, due to the predicted involvement of CYP enzymes in its metabolism, co-administration of LMP744 with strong inhibitors or inducers of major CYP isoforms should be approached with caution. It is recommended to avoid the use of strong inhibitors and inducers of all major drug-metabolizing enzymes and drug transporters unless medically necessary.
Q4: Does LMP744 require metabolic activation to be effective?
A4: No, LMP744 does not require metabolic activation for its therapeutic effect. It is a direct inhibitor of topoisomerase I.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vitro experiments to characterize the metabolism of this compound.
Issue 1: Low or undetectable metabolic turnover of LMP744 in human liver microsomes (HLM).
-
Possible Cause 1: Low intrinsic clearance.
-
Troubleshooting Step: LMP744 might be a low-clearance compound. Increase the incubation time (up to 2 hours if enzyme stability is maintained) and/or increase the microsomal protein concentration (up to 1 mg/mL). For very low clearance compounds, consider using more sensitive systems like primary human hepatocytes in suspension or as plated cultures, which have a longer viability and a more complete set of metabolizing enzymes.
-
-
Possible Cause 2: Incorrect cofactor concentration.
-
Troubleshooting Step: Ensure the NADPH regenerating system is fresh and used at the correct concentration (typically a final concentration of 1 mM NADPH).
-
-
Possible Cause 3: Non-CYP mediated metabolism.
-
Troubleshooting Step: The primary metabolic pathway might not be CYP-mediated. Consider screening for metabolism by other enzyme families such as UGTs (UDP-glucuronosyltransferases) by including UDPGA in the incubation, or FMOs (flavin-containing monooxygenases).
-
Issue 2: High variability in metabolic rates between different lots of human liver microsomes.
-
Possible Cause 1: Genetic polymorphism of CYP enzymes.
-
Troubleshooting Step: Use pooled human liver microsomes from a large number of donors to average out the effects of genetic variability. If investigating the contribution of a specific polymorphic enzyme (e.g., CYP2D6, CYP2C19), consider using microsomes from genotyped individuals.
-
-
Possible Cause 2: Inconsistent sample handling and storage.
-
Troubleshooting Step: Ensure all microsomal aliquots are stored at -80°C and are not subjected to multiple freeze-thaw cycles. Thaw microsomes on ice immediately before use.
-
Issue 3: Difficulty in identifying the specific CYP isoforms responsible for LMP744 metabolism.
-
Possible Cause 1: Contribution of multiple CYP isoforms.
-
Troubleshooting Step: A combination of two main approaches is recommended:
-
Recombinant CYPs: Incubate LMP744 with a panel of commercially available recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly identify which enzymes can metabolize the compound.
-
Chemical Inhibition in HLM: Use a panel of selective chemical inhibitors for major CYP isoforms in incubations with pooled human liver microsomes. A significant reduction in LMP744 metabolism in the presence of a specific inhibitor points to the involvement of that isoform.
-
-
-
Possible Cause 2: Inhibitor concentration is not optimal.
-
Troubleshooting Step: Ensure that the chemical inhibitors are used at concentrations that are selective for their target isoform and that the pre-incubation time is adequate.
-
Data Presentation
The following tables illustrate how quantitative data from in vitro metabolism studies of this compound could be presented.
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes.
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Microsomal Protein (mg/mL) | 0.5 |
| LMP744 Concentration (μM) | 1 |
| t1/2 (min) | 45 |
| Intrinsic Clearance (CLint, μL/min/mg) | 15.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Reaction Phenotyping of this compound Metabolism using Recombinant Human CYP Isoforms.
| CYP Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) |
| CYP1A2 | 2.1 |
| CYP2C9 | 1.5 |
| CYP2C19 | < 0.5 |
| CYP2D6 | < 0.5 |
| CYP3A4 | 12.8 |
| CYP3A5 | 4.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 3: Illustrative Effect of Selective CYP Inhibitors on this compound Metabolism in Human Liver Microsomes.
| Inhibitor | Target CYP | % Inhibition of LMP744 Metabolism |
| Furafylline | CYP1A2 | 15 |
| Sulfaphenazole | CYP2C9 | 10 |
| Ticlopidine | CYP2C19 | < 5 |
| Quinidine | CYP2D6 | < 5 |
| Ketoconazole | CYP3A4/5 | 75 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Determination of Metabolic Stability of LMP744 in Human Liver Microsomes.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration 1 µM) to the mixture.
-
Add Cofactor: Start the reaction by adding a pre-warmed NADPH-regenerating system (final concentration 1 mM NADPH).
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of LMP744 using a validated LC-MS/MS method.
-
Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: CYP Reaction Phenotyping of LMP744 using Recombinant Human CYP Isoforms.
-
Prepare Incubation Mixtures: For each CYP isoform to be tested (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5), prepare a mixture containing the recombinant CYP enzyme (e.g., 25 pmol/mL), 0.1 M phosphate buffer (pH 7.4), and LMP744 (1 µM).
-
Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Start the reactions by adding an NADPH-regenerating system.
-
Incubation: Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop Reaction: Terminate the reactions with ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge to remove precipitated protein.
-
Analysis: Analyze the supernatant for the formation of LMP744 metabolites by LC-MS/MS.
-
Data Analysis: Compare the rate of metabolite formation across the different CYP isoforms to identify the primary metabolizing enzymes.
Visualizations
Caption: Experimental workflow for identifying drug metabolizing enzymes involved in this compound metabolism.
Caption: Signaling pathway of Topoisomerase I inhibition by this compound leading to apoptosis.
Caption: A logical troubleshooting guide for experiments showing low metabolic clearance of LMP744.
References
avoiding LMP744 hydrochloride precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with LMP744 hydrochloride precipitation in aqueous solutions. Our goal is to provide practical guidance to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent DNA intercalator and Topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline class of compounds. It is investigated for its antitumor activity. Like many amine hydrochloride salts of complex organic molecules, this compound has limited solubility in neutral aqueous solutions. Precipitation can lead to inaccurate dosing, loss of biological activity, and inconsistent experimental results. One study noted that the poor solubility of LMP744 (referred to as MJ-III-65) hindered its development, highlighting the importance of proper formulation.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[2] It is soluble in DMSO at concentrations up to 105 mg/mL.[3] For optimal results, use anhydrous (hygroscopic) DMSO, as moisture can impact solubility.[3][4]
Q3: How should I store this compound stock solutions?
This compound powder is stable when stored at -20°C for up to three years.[5] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Q4: Can I dissolve this compound directly in phosphate-buffered saline (PBS)?
Directly dissolving this compound in PBS (typically at a pH of 7.4) is not recommended and will likely result in precipitation. LMP744 is a weak base, and its hydrochloride salt is significantly more soluble in acidic conditions where the amine group is protonated (ionized). At the neutral pH of PBS, the compound can convert to its less soluble free base form.
Q5: Are there any known aqueous solutions in which this compound is stable?
Yes, a phase I clinical trial protocol for LMP744 indicates that the solution for infusion can be prepared by diluting it with 5% Dextrose Injection, USP (D5W) to a concentration of ≥ 0.3 mg/mL.[7] D5W is unbuffered and slightly acidic (typically pH 4.0-5.0), which aids in keeping the this compound in its soluble, ionized form.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common scenarios where precipitation of this compound may occur and provides step-by-step solutions.
Scenario 1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer (e.g., cell culture medium, PBS).
-
Cause: This is often due to a combination of factors: a sharp decrease in solvent polarity (solvent shifting) and an increase in the pH of the final solution, which causes the compound to convert to its less soluble free base.
-
Solution:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of aqueous buffer, perform a gradual dilution. Add a small amount of the aqueous buffer to the DMSO stock and mix, then continue adding the buffer in small portions with continuous mixing.
-
Use of Co-solvents: If your experimental system allows, consider using a co-solvent. Prepare an intermediate dilution of your DMSO stock in a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous medium.
-
Consider D5W: For in vivo or other relevant applications, preparing the final dilution in 5% Dextrose in Water (D5W) is a clinically validated method to maintain solubility.[7]
Scenario 2: A clear solution of this compound becomes cloudy or forms a precipitate over time.
-
Cause: This may be due to a gradual increase in the pH of an unbuffered or weakly buffered solution, or slow equilibration to the less soluble form.
-
Solution:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh dilutions of this compound immediately before each experiment.
-
Use a Sufficiently Strong Buffer: If the solution must be stored for a short period, ensure you are using a buffer with enough capacity to maintain an acidic pH. A citrate or acetate buffer may be suitable, depending on experimental compatibility.
-
Refrigerate: Store the final diluted solution at 2-8°C to slow down potential degradation or precipitation. Do not freeze aqueous solutions unless specifically validated, as this can cause the drug to precipitate out.
-
Scenario 3: Precipitation in a high-chloride concentration buffer (e.g., normal saline).
-
Cause: The high concentration of chloride ions in saline can decrease the solubility of hydrochloride salts through the "common ion effect".[8][9]
-
Solution:
-
Use a Low-Chloride Diluent: Whenever possible, use a diluent with a low chloride concentration, such as D5W.[7]
-
Lower the Final Concentration: If saline must be used, you may need to work with a lower final concentration of this compound.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 105 mg/mL (214.76 mM) | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility. | [3] |
| DMSO | 5.56 mg/mL (11.37 mM) | Sonication is recommended. | [5] |
| 5% Dextrose in Water (D5W) | ≥ 0.3 mg/mL (≥ 0.61 mM) | For intravenous infusion. | [7] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Poor | Prone to precipitation. | General Knowledge |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol provides a general method for preparing a diluted aqueous solution of this compound for in vitro experiments, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile 5% Dextrose in Water (D5W) or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.5)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile, dry tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution. This is your DMSO stock solution .
-
-
Perform an Intermediate Dilution (Optional but Recommended):
-
To avoid a drastic solvent shift, perform an intermediate dilution.
-
In a new sterile tube, add 9 parts of your chosen aqueous diluent (D5W or acidic buffer).
-
To this, add 1 part of your DMSO stock solution and mix immediately. This creates a 1:10 dilution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution (from step 2) to the final volume of your pre-warmed (room temperature or 37°C) aqueous diluent.
-
If not performing an intermediate dilution, add the DMSO stock drop-wise to the final volume of the aqueous diluent while vortexing or stirring continuously. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent effects in biological assays.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.
-
Use the solution immediately for best results.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of Topoisomerase I (Top1) inhibition by LMP744.
Caption: Relationship between pH and the solubility of this compound.
References
- 1. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Chemical Stability of LMP744 Hydrochloride and Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of LMP744 hydrochloride and irinotecan, two topoisomerase I inhibitors used in oncology research and treatment. While both compounds target the same enzyme, their distinct chemical structures lead to significant differences in their stability profiles. This comparison is supported by available experimental data and detailed methodologies to assist researchers in their drug development and application efforts.
Introduction
Irinotecan, a semi-synthetic derivative of camptothecin, is a widely used chemotherapeutic agent. However, its clinical utility is hampered by the chemical instability of its α-hydroxy-δ-lactone ring, which is susceptible to hydrolysis under physiological conditions. This hydrolysis leads to a less active carboxylate form. This compound is a novel non-camptothecin indenoisoquinoline topoisomerase I inhibitor designed to overcome the chemical instability inherent in camptothecins.[1][2] This guide will delve into the chemical stability of both compounds, presenting quantitative data for irinotecan and a qualitative assessment for this compound, for which specific degradation data is not publicly available.
Chemical Structures
The fundamental structural differences between this compound and irinotecan are key to understanding their varying chemical stabilities.
This compound: Belongs to the indenoisoquinoline class of compounds. Its structure lacks the labile lactone ring found in camptothecins.[1]
Irinotecan: A camptothecin derivative characterized by a five-ring structure that includes an α-hydroxy-δ-lactone E-ring. This ring is prone to pH-dependent hydrolysis.[3]
Mechanism of Action: Topoisomerase I Inhibition
Both LMP744 and irinotecan are topoisomerase I (Top1) inhibitors. They function by trapping the Top1-DNA cleavage complex, which is a transient intermediate in the process of DNA relaxation. This stabilization of the cleavage complex prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[4][5]
Although they share a common target, the specifics of their interaction with the Top1-DNA complex and the persistence of the resulting lesion differ. LMP744 is reported to produce more persistent DNA-Top1 cleavage complexes compared to camptothecins.[6]
Below are diagrams illustrating the general signaling pathway for Top1 inhibition.
Caption: General mechanism of Topoisomerase I inhibition by LMP744 and Irinotecan.
Chemical Stability Comparison
This compound
Quantitative forced degradation studies for this compound are not extensively published in the public domain. However, the literature consistently describes it as having improved chemical stability compared to camptothecin derivatives like irinotecan.[1][2][6][7] This enhanced stability is attributed to its indenoisoquinoline core structure, which does not contain the hydrolyzable α-hydroxy-δ-lactone ring.[8][9] This intrinsic structural stability suggests that this compound is less susceptible to pH-dependent degradation, a significant advantage in drug formulation and in maintaining its active form under physiological conditions.
Irinotecan
The chemical stability of irinotecan has been extensively studied, with its degradation profile well-characterized under various stress conditions. The primary route of degradation is the hydrolysis of the lactone ring to form the inactive carboxylate form. This reaction is reversible and highly pH-dependent. Irinotecan is also susceptible to oxidation and photolysis.[10][11][12]
The following table summarizes the degradation of irinotecan under forced degradation conditions as reported in a study using a stability-indicating UPLC method.[10][11][12]
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.05 M HCl | 2 h | 80°C | ~10.4% |
| Basic Hydrolysis | 0.005 M NaOH | 5 min | 35°C | Significant |
| Oxidative | 3% H₂O₂ | 30 min | Room Temp | ~12.6% |
| Thermal | - | 48 h | 80°C | ~3.8% |
| Photolytic | UV and visible light | - | - | Significant |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible assessment of drug stability. Below are representative protocols for stability-indicating HPLC methods and forced degradation studies for irinotecan.
Stability-Indicating HPLC Method for Irinotecan
This protocol is based on a validated UPLC method for the determination of irinotecan hydrochloride and its impurities.[10][12]
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: Waters Acquity BEH C8 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.02 M KH₂PO₄ buffer, pH 3.4.
-
Solvent B: Acetonitrile and methanol (62:38 v/v).
-
Gradient elution is typically used.
-
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: The sample is dissolved in a suitable diluent to a known concentration (e.g., 160 µg/mL).
Forced Degradation Studies for Irinotecan
Forced degradation studies are performed to evaluate the stability of a drug substance under stress conditions.[13][14]
-
Acid Hydrolysis: The drug solution is treated with 0.05 M HCl and heated at 80°C for 2 hours. The solution is then neutralized before analysis.[10]
-
Base Hydrolysis: The drug solution is treated with 0.005 M NaOH at 35°C for 5 minutes. The solution is then neutralized before analysis.[10]
-
Oxidative Degradation: The drug solution is treated with 3% H₂O₂ at room temperature for 30 minutes.[10][14]
-
Thermal Degradation: The drug substance is exposed to a temperature of 80°C for 48 hours.[10]
-
Photolytic Degradation: The drug substance is exposed to UV and visible light in a photostability chamber.[10]
The following diagram illustrates a general workflow for a forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Conclusion
The chemical stability of a drug is a critical attribute that influences its development, formulation, storage, and clinical efficacy. In the comparison between this compound and irinotecan, a clear distinction emerges based on their core chemical structures.
-
Irinotecan exhibits a well-documented susceptibility to degradation, primarily through the hydrolysis of its lactone ring. This instability necessitates careful formulation and storage considerations.
-
This compound , as an indenoisoquinoline derivative, was specifically designed to overcome this limitation. Its lack of a hydrolyzable lactone ring confers it with superior chemical stability, a significant advantage for a clinical drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. akjournals.com [akjournals.com]
LMP744 Hydrochloride: A Substrate for ABC Transporters? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indenoisoquinoline derivative LMP744 hydrochloride has emerged as a promising topoisomerase I (TOP1) inhibitor in cancer therapy. A critical aspect of its preclinical and clinical evaluation is its interaction with ATP-binding cassette (ABC) transporters, which are key mediators of multidrug resistance (MDR). This guide provides a comparative analysis of this compound as a substrate for ABC transporters, placing its performance in context with other relevant TOP1 inhibitors and well-established ABC transporter substrates.
Executive Summary
This compound is identified as a substrate for at least two prominent ABC transporters: P-glycoprotein (P-gp, ABCB1) and breast cancer resistance protein (BCRP, ABCG2). However, the existing literature presents a nuanced, and at times conflicting, picture. While some studies suggest that the indenoisoquinoline class of compounds, including LMP744, was developed to overcome the efflux-mediated resistance that plagues earlier TOP1 inhibitors like camptothecin derivatives, other evidence, including clinical trial documentation, explicitly classifies LMP744 as an ABC transporter substrate. This guide seeks to clarify this ambiguity by presenting available data and outlining the experimental methodologies used to characterize these interactions.
Comparative Analysis of ABC Transporter Substrates
To provide a clear comparison, the following table summarizes the known interactions of this compound and other relevant TOP1 inhibitors with ABCG2 and P-gp. The data is compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies with quantitative kinetic data (e.g., Km, Vmax) for LMP744 are limited in the public domain.
| Compound | Target ABC Transporter(s) | Substrate Status | Supporting Evidence/Observations |
| This compound | ABCG2, P-gp (ABCB1) | Substrate | Clinical trial protocols explicitly state that LMP744 is a substrate for ABCG2 and P-gp.[1][2] Some preclinical studies suggest indenoisoquinolines show activity in cell lines resistant to other TOP1 inhibitors that are ABC transporter substrates.[2][3][4] |
| Topotecan | ABCG2 | Substrate | Well-established ABCG2 substrate; its transport out of cancer cells contributes to drug resistance.[4][5] |
| SN-38 (active metabolite of Irinotecan) | ABCG2, P-gp (ABCB1) | Substrate | Known substrate for both ABCG2 and P-gp, leading to efflux from tumor cells and contributing to resistance.[3] |
| Rhodamine 123 | P-gp (ABCB1) | Substrate | A classic fluorescent substrate used in experimental assays to measure P-gp activity. |
| Hoechst 33342 | ABCG2 | Substrate | A fluorescent dye commonly used as a substrate in assays to determine ABCG2 function. |
Signaling Pathways and Experimental Workflows
To understand the interaction of compounds like LMP744 with ABC transporters, specific experimental assays are employed. The following diagrams illustrate the general mechanism of ABC transporter-mediated efflux and a typical experimental workflow to determine if a compound is a substrate.
Experimental Protocols
The determination of a compound's interaction with ABC transporters relies on robust and well-validated experimental protocols. Below are detailed methodologies for two common assays.
Cell-Based Efflux Assay
This assay is used to determine if a test compound is a substrate or inhibitor of an ABC transporter by measuring the accumulation of a known fluorescent substrate.
1. Cell Culture:
-
Maintain parental cell lines (low ABC transporter expression) and their corresponding ABC transporter-overexpressing counterparts (e.g., HEK293/pcDNA3.1 and HEK293/ABCG2) in appropriate culture medium.
2. Assay Procedure:
-
Harvest and wash the cells, then resuspend in a suitable assay buffer.
-
Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations or a known inhibitor (positive control) for a specified time (e.g., 30 minutes) at 37°C.
-
Add a fluorescent substrate (e.g., 5 µM Hoechst 33342 for ABCG2 or 1 µM Rhodamine 123 for P-gp) to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C, protected from light.
-
Stop the assay by adding ice-cold buffer and pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold buffer to remove extracellular fluorescent substrate.
-
Resuspend the cells in a suitable buffer for analysis.
3. Data Acquisition and Analysis:
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
A decrease in intracellular fluorescence in the overexpressing cells compared to parental cells indicates that the fluorescent probe is a substrate.
-
An increase in intracellular fluorescence in the presence of the test compound suggests it inhibits the transporter, and therefore may also be a substrate.
Vesicular Transport Assay
This in vitro method uses membrane vesicles isolated from cells overexpressing a specific ABC transporter to directly measure the transport of a radiolabeled or fluorescently tagged substrate.
1. Preparation of Membrane Vesicles:
-
Isolate inside-out membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells infected with a baculovirus encoding ABCG2).
2. Transport Assay:
-
Prepare a reaction mixture containing the membrane vesicles, a buffer with an ATP-regenerating system, and the radiolabeled substrate (e.g., [³H]-estrone-3-sulfate for ABCG2) in the presence or absence of the test compound (this compound).
-
Initiate the transport reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction by adding ice-cold stop buffer.
-
Rapidly filter the mixture through a filter plate to separate the vesicles from the reaction medium.
-
Wash the filters with ice-cold buffer to remove any unbound substrate.
3. Quantification:
-
Measure the amount of radiolabeled substrate trapped inside the vesicles using liquid scintillation counting.
-
ATP-dependent transport is calculated as the difference between the amount of substrate transported in the presence and absence of ATP.
-
The inhibitory effect of the test compound is determined by the reduction in ATP-dependent transport.
Conclusion and Future Directions
The available evidence indicates that this compound is a substrate for the ABC transporters P-gp and ABCG2. The conflicting reports likely stem from the relative efficiency of transport and the specific cellular contexts of the experiments. It is plausible that while LMP744 is a substrate, it may be a less efficiently transported one compared to classic substrates like topotecan, or its potent TOP1 inhibitory activity may overcome the effects of efflux in certain cancer cell lines.
For drug development professionals, the interaction of LMP744 with ABC transporters has significant implications for its pharmacokinetic profile, potential for drug-drug interactions, and its efficacy in tumors with high levels of these transporters. Further research is warranted to obtain detailed quantitative kinetic data (Km and Vmax) for LMP744 transport by P-gp and ABCG2. Direct comparative studies with other TOP1 inhibitors in a range of preclinical models will be crucial to fully elucidate the clinical significance of its interaction with ABC transporters and to optimize its therapeutic application.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging-based High-throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tumor Target Engagement of LMP744 Hydrochloride: A Comparative Guide
LMP744 hydrochloride, an indenoisoquinoline-based topoisomerase I (TOP1) inhibitor, demonstrates direct target engagement in tumors by stabilizing the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis. This guide provides a comparative analysis of LMP744's performance against other TOP1 inhibitors, supported by experimental data from preclinical and clinical studies.
LMP744 is a potent antineoplastic agent that works by targeting TOP1, a crucial enzyme for DNA replication and transcription.[1] Its mechanism of action involves trapping the TOP1-DNA cleavage complex (TOP1cc), which prevents the re-ligation of DNA single-strand breaks.[1][2] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.[1] Preclinical studies have shown LMP744 to be more potent than the established TOP1 inhibitor camptothecin and active against camptothecin-resistant cell lines.[3]
Comparative Efficacy and Safety
LMP744 has undergone evaluation in a Phase I clinical trial (NCT03030417) in patients with advanced solid tumors and lymphomas.[4][5] This trial established the maximum tolerated dose (MTD) and provided evidence of target engagement in human tumor tissues.[4][6]
| Compound | Class | Maximum Tolerated Dose (MTD) | Overall Response Rate (ORR) | Key Dose-Limiting Toxicities (DLTs) |
| LMP744 | Indenoisoquinoline | 190 mg/m²/day[4][6] | 3% (1 confirmed partial response out of 35 patients)[4][6] | Hypokalemia, anemia, weight loss[4][6] |
| LMP776 | Indenoisoquinoline | 12 mg/m²/day[4][6] | 0%[4][6] | Hypercalcemia, anemia, hyponatremia[4][6] |
| LMP400 | Indenoisoquinoline | 60 mg/m²/day (daily), 90 mg/m² (weekly)[3] | No objective responses reported[3] | Myelosuppression[3] |
| Topotecan | Camptothecin | Varies by regimen | Varies by cancer type | Myelosuppression, diarrhea |
| Irinotecan | Camptothecin | Varies by regimen | Varies by cancer type | Diarrhea, neutropenia |
Evidence of Target Engagement in Tumors
The Phase I trial of LMP744 included the analysis of tumor biopsies to assess pharmacodynamic (PD) biomarkers of target engagement and downstream effects.[4]
| Biomarker | Method | Result | Interpretation |
| Nuclear TOP1 and TOP1cc | Not specified in snippets | Measured in tumor cell nuclei[4] | Direct evidence of LMP744 binding to its target. |
| γH2AX | Immunohistochemistry (IHC) | Increased expression in a responding patient[4] | Marker of DNA double-strand breaks, a downstream consequence of TOP1 inhibition. |
| Phosphorylated KAP1 (pKAP1) | IHC | Increased expression in a responding patient[4] | Involved in chromatin relaxation to facilitate DNA repair.[4] |
| RAD51 | IHC | Increased expression in a responding patient[4] | Key protein in homologous recombination repair of DNA double-strand breaks.[4] |
| Cleaved Caspase-3 (cCasp3) | IHC | Increased expression in a responding patient[4] | Marker of apoptosis, the ultimate intended outcome of LMP744 therapy. |
| SLFN11 | IHC | High baseline expression in a responding patient[4] | Potential predictive biomarker for sensitivity to TOP1 inhibitors.[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LMP744 and the workflow for assessing target engagement in clinical trials.
Caption: Mechanism of action of this compound.
Caption: Workflow for validating LMP744 target engagement.
Experimental Protocols
Phase I Clinical Trial (NCT03030417) Design: Patients with advanced, refractory solid tumors or lymphomas received LMP744 intravenously daily for 5 days in 28-day cycles.[4][6] A Simon accelerated titration design was used for dose escalation to determine the MTD.[4] Tumor biopsies were collected at baseline and on-treatment to evaluate pharmacodynamic markers.[5][7]
Tumor Biopsy and Analysis:
-
Collection: Core needle biopsies were obtained from patient tumors at baseline and on Day 2 of the first treatment cycle.[3][7]
-
Processing: Biopsies were flash-frozen for subsequent analysis.[3]
-
Immunohistochemistry (IHC): Analytically validated IHC assays were used to measure the levels of γH2AX, pKAP1, RAD51, and cleaved caspase-3 in the tumor tissue.[4]
In Vitro Potency Assay:
-
Cell Lines: LMP744 was tested against the NCI-60 panel of human cancer cell lines.[3]
-
Method: The concentration of LMP744 required to inhibit the growth of various cancer cell lines was determined.[3] In CEM human leukemia cells, LMP744 was shown to be more potent than camptothecin and the TOP1-DNA cleavage complexes it induced were more stable.[3]
Conclusion
This compound is a promising TOP1 inhibitor with a distinct profile compared to other indenoisoquinolines and camptothecins. Clinical data from the Phase I trial have successfully demonstrated target engagement in human tumors through the measurement of direct and downstream pharmacodynamic biomarkers. The observation of a clinical response in a patient with high baseline SLFN11 expression suggests a potential predictive biomarker for patient selection in future studies.[4] Further clinical development is warranted to fully elucidate the therapeutic potential of LMP744 in various cancer types.
References
- 1. Facebook [cancer.gov]
- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. d-nb.info [d-nb.info]
- 5. Facebook [cancer.gov]
- 6. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Indenoisoquinoline-Based Topoisomerase I Inhibitors: LMP744 hydrochloride, LMP400, and LMP776
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent indenoisoquinoline-based Topoisomerase I (TOP1) inhibitors: LMP744 hydrochloride, LMP400 (Indotecan), and LMP776 (Indimitecan). These non-camptothecin analogues have emerged as promising anticancer agents designed to overcome the limitations of traditional TOP1 inhibitors like camptothecin derivatives. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to Indenoisoquinoline TOP1 Inhibitors
LMP744, LMP400, and LMP776 are potent inhibitors of Topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2] Unlike camptothecins, which possess a chemically unstable lactone ring, these indenoisoquinoline derivatives offer greater stability.[3][4] Their mechanism of action involves trapping the TOP1-DNA cleavage complex (TOP1cc), which leads to the accumulation of DNA single-strand breaks.[5] The collision of replication forks with these stabilized TOP1cc results in cytotoxic DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5] All three compounds are currently in clinical development for the treatment of various cancers.[3][6]
Performance Data
The following table summarizes the in vitro cytotoxic activity of this compound, LMP400, and LMP776 in human colorectal carcinoma DLD1 wild-type (WT) and BRCA2-deficient (BRCA2-/-) cell lines. The data highlights their potent anticancer effects, particularly in cells with deficiencies in DNA repair pathways like homologous recombination.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | DLD1 WT | ~45 | [2] |
| DLD1 BRCA2-/- | ~15 | [2] | |
| LMP400 (Indotecan) | DLD1 WT | ~35 | [2] |
| DLD1 BRCA2-/- | ~12.5 | [2] | |
| LMP776 (Indimitecan) | DLD1 WT | ~40 | [2] |
| DLD1 BRCA2-/- | ~10 | [2] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines.
Methodology (ATPlite Assay): [2]
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, LMP400, or LMP776 for 72 hours.
-
Lysis and ATP Measurement: Following incubation, lyse the cells and measure the intracellular ATP concentration using a commercially available kit (e.g., ATPlite). The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Topoisomerase I DNA Cleavage Assay
Objective: To assess the ability of the compounds to stabilize the TOP1-DNA cleavage complex.
Methodology (Radiolabeled DNA Substrate): [1]
-
DNA Substrate Preparation: Prepare a uniquely 3'-end radiolabeled DNA substrate.
-
Reaction Mixture: Set up a reaction mixture containing the radiolabeled DNA substrate, purified human TOP1 enzyme, and the test compound (LMP744, LMP400, or LMP776) at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture to allow for the formation of TOP1-DNA cleavage complexes.
-
Reaction Termination: Stop the reaction by adding a denaturing stop solution.
-
Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA bands by autoradiography. The intensity of the cleavage bands indicates the extent of TOP1cc stabilization.
γH2AX Immunofluorescence Assay for DNA Damage
Objective: To quantify the induction of DNA double-strand breaks in cells treated with the compounds.
Methodology:
-
Cell Treatment: Treat cells with the respective compounds for a specified duration.
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope and quantify the intensity or number of γH2AX foci per nucleus using image analysis software.
Visualizations
Signaling Pathway of Indenoisoquinoline TOP1 Inhibitors
Caption: Mechanism of action of LMP744, LMP400, and LMP776.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the IC50 values of the compounds.
Conclusion
This compound, LMP400, and LMP776 are potent indenoisoquinoline-based TOP1 inhibitors with significant cytotoxic activity against cancer cells, particularly those with compromised DNA repair mechanisms. The provided data indicates that all three compounds are active in the nanomolar range. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies. The visualized pathways and workflows provide a clear understanding of their mechanism of action and the methods used for their evaluation. Further head-to-head studies under identical experimental conditions are warranted to fully delineate the subtle differences in their biological activities and to guide their clinical development.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with novel topoisomerase inhibitors in Ewing sarcoma models reveals heterogeneity of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
SLFN11 Expression: A Predictive Biomarker for the Novel Topoisomerase I Inhibitor LMP744
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of precision medicine in oncology has underscored the critical need for robust predictive biomarkers to guide therapeutic decisions. For DNA-damaging agents, identifying patient populations most likely to respond is key to maximizing efficacy and minimizing toxicity. This guide provides a comprehensive comparison of Schlafen family member 11 (SLFN11) expression as a predictive biomarker for the novel indenoisoquinoline topoisomerase I (TOP1) inhibitor, LMP744. We will explore the supporting experimental data, compare it with alternative biomarkers and therapeutic strategies, and provide detailed experimental protocols for its evaluation.
Introduction to LMP744 and the Role of SLFN11
LMP744 is a next-generation, non-camptothecin TOP1 inhibitor belonging to the indenoisoquinoline class of compounds. These agents are designed to overcome the limitations of traditional camptothecins, such as chemical instability and drug resistance.[1] Like other TOP1 inhibitors, LMP744 exerts its cytotoxic effects by trapping TOP1 cleavage complexes (TOP1cc) on DNA. This leads to the formation of DNA double-strand breaks during replication, ultimately triggering cell cycle arrest and apoptosis.[2][3]
SLFN11 is a nuclear protein with putative DNA/RNA helicase activity that has been identified as a key determinant of sensitivity to a broad range of DNA-damaging agents.[4] High expression of SLFN11 is strongly correlated with increased sensitivity to TOP1 inhibitors, PARP inhibitors, and platinum-based chemotherapy.[5][6] The proposed mechanism involves SLFN11's ability to irreversibly block stressed replication forks, preventing DNA repair and potentiating the lethal effects of DNA damage.[3][7]
SLFN11 Expression as a Predictive Biomarker for LMP744
Preclinical and emerging clinical data strongly support the role of SLFN11 as a predictive biomarker for the indenoisoquinoline class of TOP1 inhibitors, including LMP744.
Preclinical Evidence
Extensive analysis of cancer cell line databases has demonstrated a highly significant correlation between SLFN11 expression and sensitivity to LMP744 and other indenoisoquinolines.[5][6] In isogenic cell lines where SLFN11 was knocked out, a 10-fold increase in resistance to these agents was observed, confirming a causal relationship.[8][9]
| Drug | Cell Line Panel | Correlation (r) with SLFN11 Expression | p-value |
| LMP744 | NCI-60 | 0.68 | 1.7e-09 |
| LMP744 | GDSC | 0.48 | 1.7e-41 |
| LMP400 | NCI-60 | 0.65 | 2.8e-08 |
| LMP776 | NCI-60 | 0.51 | 3.7e-05 |
| Table 1: Correlation of Indenoisoquinoline Activity with SLFN11 Expression in Cancer Cell Lines.[5][6] |
Clinical Data
The most direct clinical evidence for SLFN11 as a predictive biomarker for LMP744 comes from a Phase 1 clinical trial (NCT03030417). In this study of 35 patients with advanced solid tumors and lymphomas, there was one confirmed partial response (cPR). A tumor biopsy from this patient revealed high baseline expression of SLFN11.[2][3] While this finding is based on a single patient, it provides strong initial validation for the predictive potential of SLFN11 in the clinical setting for LMP744.
| Clinical Trial | Drug | Number of Patients | Objective Response Rate (ORR) | SLFN11 Status of Responding Patient |
| NCT03030417 | LMP744 | 35 | 3% (1 cPR) | High Expression |
| Table 2: Clinical Response to LMP744 in a Phase 1 Trial and Correlation with SLFN11 Status.[2][3] |
Comparison with Alternative Biomarkers
While SLFN11 is a strong candidate, other biomarkers have been investigated for their ability to predict response to TOP1 inhibitors.
-
BRCAness/Homologous Recombination Deficiency (HRD): Tumors with defects in the homologous recombination repair pathway, often referred to as "BRCAness," are hypersensitive to DNA-damaging agents. Preclinical studies have shown that BRCA1/2-deficient cells are 3- to 5-times more sensitive to indenoisoquinolines.[8][9] In a study of the TOP1 inhibitor irinotecan in triple-negative breast cancer, the combination of BRCAness and high SLFN11 expression was highly predictive of response.[5]
-
RB1 Loss: Loss of the retinoblastoma (RB1) tumor suppressor has also been associated with increased sensitivity to TOP1 inhibitors. In the same study of irinotecan, RB1 loss was identified as a predictive marker of response.[5]
Currently, there is no direct head-to-head clinical comparison of the predictive value of SLFN11, BRCAness, and RB1 loss specifically for LMP744. However, the strong preclinical data and the direct clinical observation with LMP744 position SLFN11 as a leading biomarker for this agent.
Alternative Therapeutic Strategies for SLFN11-Deficient Tumors
The absence or low expression of SLFN11 is a common mechanism of resistance to DNA-damaging agents. For these tumors, alternative therapeutic strategies are being explored.
ATR Inhibitors
A promising approach for overcoming resistance in SLFN11-deficient tumors is the combination of DNA-damaging agents with inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR is a key regulator of the DNA damage response, and its inhibition can lead to synthetic lethality in the context of replication stress induced by chemotherapy. Preclinical studies have shown that ATR inhibitors can re-sensitize SLFN11-negative cells to TOP1 inhibitors.[10][11][12]
A phase 2 clinical trial investigating the ATR inhibitor berzosertib in combination with the TOP1 inhibitor topotecan in patients with relapsed small cell lung cancer (SCLC) demonstrated a significant improvement in overall survival (OS) compared to topotecan alone, although the primary endpoint of progression-free survival (PFS) was not met.[11][12][13][14] While a subgroup analysis based on SLFN11 status was not reported, this study provides clinical proof-of-concept for the combination of ATR and TOP1 inhibitors.
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 2 (NCT03896503) | Berzosertib + Topotecan | 3.9 months | 8.9 months |
| Topotecan alone | 3.0 months | 5.4 months | |
| Table 3: Efficacy of Berzosertib in Combination with Topotecan in Relapsed SCLC.[11][12][13][14] |
Experimental Protocols
Immunohistochemistry (IHC) for SLFN11 Expression
The following is a representative protocol for the immunohistochemical detection of SLFN11 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is based on methodologies reported in the literature and should be optimized and validated for specific laboratory conditions.[15][16][17][18][19][20]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-SLFN11 polyclonal antibody (e.g., Sigma-Aldrich HPA023030, used in some validation studies, or other validated clones)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse in deionized water.
-
-
Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SLFN11 antibody in a suitable antibody diluent.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB solution until the desired brown color intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: SLFN11 expression is typically scored based on the intensity and percentage of positively stained tumor cell nuclei. An H-score (Histoscore), which combines both parameters, is often used for semi-quantitative analysis.
Visualizations
Caption: Signaling pathway of LMP744 and the role of SLFN11 in sensitizing cancer cells to its effects.
Caption: Experimental workflow for SLFN11 immunohistochemistry (IHC) on FFPE tissues.
Caption: Logical relationship for using SLFN11 expression as a predictive biomarker for LMP744 treatment.
Conclusion
SLFN11 expression has emerged as a highly promising predictive biomarker for the novel TOP1 inhibitor LMP744. Strong preclinical data, coupled with initial validating clinical observations, suggest that patient stratification based on SLFN11 status could significantly improve therapeutic outcomes. While further validation in larger clinical trials is necessary to establish definitive response rates, the current evidence strongly supports the integration of SLFN11 testing in the clinical development of LMP744 and other indenoisoquinolines. For patients with SLFN11-deficient tumors, combination strategies with agents like ATR inhibitors represent a rational and promising approach to overcome intrinsic resistance. The continued investigation of SLFN11 as a predictive biomarker will be crucial for advancing personalized medicine in the treatment of cancer with DNA-damaging agents.
References
- 1. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly multiplexed single-cell analysis of formalin-fixed, paraffin-embedded cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer [ouci.dntb.gov.ua]
- 11. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overall Survival Advantage With Berzosertib Plus Topotecan in Relapsed SCLC | Docwire News [docwirenews.com]
- 13. Addition of Berzosertib to Topotecan in Relapsed SCLC - The ASCO Post [ascopost.com]
- 14. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunohistochemical analysis of SLFN11 expression uncovers potential non-responders to DNA-damaging agents overlooked by tissue RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. qiagen.com [qiagen.com]
- 18. A novel method for analyzing formalin-fixed paraffin embedded (FFPE) tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for preparing formalin-fixed paraffin-embedded musculoskeletal tissue samples from mice for spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High Efficiency Genotype Analysis from Formalin-Fixed, Paraffin-Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Indenoisoquinolines in Oncology: A Head-to-Head Comparison of Novel Topoisomerase I Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of indenoisoquinoline compounds in oncology. It details their mechanism of action, preclinical and clinical efficacy, and pharmacokinetic profiles, supported by experimental data and protocols.
Introduction: A New Class of TOP1 Inhibitors
Topoisomerase I (TOP1) inhibitors are a critical component of chemotherapy, with camptothecin derivatives like topotecan and irinotecan being widely used.[1] These drugs function by trapping TOP1 cleavage complexes (TOP1cc), which leads to DNA damage and subsequent cancer cell death.[1] However, the clinical application of camptothecins is often limited by factors such as the chemical instability of their lactone ring, susceptibility to drug efflux pumps, and significant side effects.[1][2] The quest for more stable and tolerable TOP1 inhibitors has led to the development of indenoisoquinolines, a promising new class of synthetic compounds.[1]
Indenoisoquinolines have been designed to overcome the limitations of camptothecins.[2][3] They are chemically stable, induce persistent TOP1cc, are not substrates for common drug efflux pumps, and have a longer plasma half-life.[3] Several indenoisoquinoline derivatives, including LMP400 (indotecan), LMP776 (indimitecan), and LMP744, are currently in clinical development.[2][3] This guide presents a head-to-head comparison of these novel agents, supported by preclinical and clinical data.
Mechanism of Action: Stabilizing the TOP1-DNA Complex
Both indenoisoquinolines and camptothecins are interfacial inhibitors that stabilize the transient covalent complex between TOP1 and DNA.[1][4] This stabilization prevents the re-ligation of the single-strand break induced by TOP1, leading to the accumulation of TOP1cc.[2][4] The collision of replication forks with these trapped TOP1cc results in the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis.[2][5]
A key difference lies in the stability of the TOP1cc induced by each class of drugs. Studies have demonstrated that the TOP1cc stabilized by indenoisoquinolines are significantly more stable than those induced by camptothecins. For instance, the reversal of TOP1 cleavage complexes was found to be approximately four times slower for the indenoisoquinoline LMP744 compared to camptothecin, which may contribute to a more potent and sustained antitumor effect.[1]
dot
Caption: Mechanism of action of indenoisoquinolines as TOP1 inhibitors.
Preclinical Efficacy: Head-to-Head Data
Extensive preclinical studies have evaluated the cytotoxic activity of various indenoisoquinolines across a range of cancer cell lines. A key finding is their enhanced potency in cells with deficiencies in homologous recombination (HR) DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[6][7] This "synthetic lethality" provides a strong rationale for their use in HR-deficient cancers.[6] Furthermore, the expression of Schlafen 11 (SLFN11) has been identified as a dominant determinant of response to indenoisoquinolines.[2][7]
Cytotoxicity in Isogenic Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of clinical indenoisoquinolines in isogenic chicken lymphoma (DT40) and human colorectal adenocarcinoma (DLD1) cell lines, highlighting their increased potency in HR-deficient cells.
| Compound | Cell Line | Genotype | IC50 (nM) |
| LMP400 | DT40 | Wild-Type | 45 |
| DT40 | BRCA1-/- | 10 | |
| DLD1 | Wild-Type | 35 | |
| DLD1 | BRCA2-/- | 12.5 | |
| LMP776 | DT40 | Wild-Type | 18 |
| DT40 | BRCA1-/- | 5 | |
| DLD1 | Wild-Type | 40 | |
| DLD1 | BRCA2-/- | 10 | |
| LMP744 | DT40 | Wild-Type | 45 |
| DT40 | BRCA1-/- | 10 | |
| DLD1 | Wild-Type | 45 | |
| DLD1 | BRCA2-/- | 15 |
Data sourced from multiple preclinical studies.[2][6]
Synergy with PARP Inhibitors
Given their selective activity in HR-deficient cells, indenoisoquinolines have been tested in combination with PARP inhibitors, such as olaparib. These studies have consistently demonstrated significant synergy, with combination indices often below 0.7.[6][7] This synergistic interaction has been confirmed in vivo using an orthotopic allograft model of BRCA1-deficient ovarian cancer, where the combination of LMP400 and olaparib showed superior efficacy compared to either agent alone.[7]
Clinical Development and Comparative Data
Three indenoisoquinolines—LMP400 (indotecan), LMP776 (indimitecan), and LMP744—have advanced to Phase 1 clinical trials.[2][5][8][9] These studies have aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy in patients with advanced solid tumors and lymphomas.[5]
| Compound | Phase 1 Trial | MTD | Dose-Limiting Toxicities (DLTs) | Objective Responses |
| LMP776 | NCT01051635 | 12 mg/m²/day | Hypercalcemia, anemia, hyponatremia | No objective responses |
| LMP744 | NCT03030417 | 190 mg/m²/day | Hypokalemia, anemia, weight loss | 1 confirmed partial response (3%) |
Data from Phase 1 clinical trials.[5]
Interestingly, a comparative study in lymphoma-bearing dogs revealed that LMP744 was more active than LMP400 and LMP776 at doses well below its MTD, which was attributed to its excellent tumor accumulation and retention.[10]
Second-Generation Fluoroindenoisoquinolines
To further improve upon the properties of the initial indenoisoquinoline candidates, a new series of fluoroindenoisoquinolines has been developed.[11] In these compounds, the methoxy groups are replaced by fluorine to enhance metabolic stability.[11] Compounds like LMP517, LMP135, and LMP134 have shown potent induction of TOP1cc and DNA damage at nanomolar concentrations, often exceeding the activity of their parent compounds.[11] Notably, LMP135 demonstrated greater antitumor activity than topotecan in a small cell lung cancer xenograft model.[11] Furthermore, some fluoroindenoisoquinolines, such as LMP517, have been shown to exhibit dual inhibitory activity against both TOP1 and TOP2.[3]
Experimental Protocols
dot
Caption: A typical experimental workflow for evaluating new indenoisoquinolines.
TOP1 Cleavage Assay
This assay is fundamental to confirming the mechanism of action of indenoisoquinolines.
-
Reaction Mixture: A supercoiled DNA substrate is incubated with recombinant human TOP1 enzyme in a reaction buffer.
-
Drug Addition: The indenoisoquinoline compound is added at various concentrations. Camptothecin is often used as a positive control.
-
Incubation: The reaction is incubated to allow for TOP1-mediated DNA cleavage and drug-induced stabilization of the cleavage complex.
-
Termination: The reaction is stopped by adding SDS and proteinase K to digest the protein component.
-
Analysis: The DNA is then analyzed by agarose gel electrophoresis. The accumulation of nicked DNA in the presence of the drug indicates the trapping of TOP1cc.
Cytotoxicity Assay (e.g., ATPlite)
This assay measures the effect of the compounds on the viability of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of the indenoisoquinoline compound for a specified period (e.g., 72 hours).
-
Lysis and Luminescence: A cell lysis solution is added, followed by a substrate that reacts with ATP to produce luminescence.
-
Measurement: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated.[2]
Mouse Antitumor Experiments (Xenograft Model)
These studies evaluate the in vivo efficacy of the indenoisoquinolines.
-
Tumor Implantation: Human cancer cells (e.g., H82 small cell lung cancer) are subcutaneously injected into immunodeficient mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The indenoisoquinoline compound is administered via a clinically relevant route (e.g., intravenously).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing the tumor growth in the treated versus control groups.[3]
Conclusion and Future Perspectives
The indenoisoquinolines represent a significant advancement in the development of TOP1 inhibitors, offering potential advantages over the established camptothecins in terms of chemical stability, resistance circumvention, and favorable pharmacokinetic properties. Preclinical data strongly support their selective activity in cancers with specific molecular vulnerabilities, such as HR deficiency and high SLFN11 expression, paving the way for biomarker-driven clinical trials. While early clinical data have shown modest single-agent activity, the potent synergy with PARP inhibitors highlights a promising path forward for combination therapies. The development of next-generation derivatives, such as the fluoroindenoisoquinolines with dual TOP1/TOP2 inhibitory activity, further expands the therapeutic potential of this promising class of anticancer agents. Continued research and well-designed clinical trials are crucial to fully realize the clinical utility of indenoisoquinolines in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LMP400 (Indotecan) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 9. LMP776 (Indimitecan) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 10. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of LMP744 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of a Potent Topoisomerase I Inhibitor
LMP744 hydrochloride, a DNA intercalator and Topoisomerase I (Top1) inhibitor with antineoplastic properties, requires careful handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] While some suppliers may classify this compound as non-hazardous, its mechanism of action as a cytotoxic agent warrants a cautious approach, aligning with established protocols for chemotherapeutic and antineoplastic waste.[3][4][5][6] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a research setting.
Waste Categorization and Handling
Proper segregation of waste contaminated with this compound is critical. All waste streams should be treated as hazardous or chemotherapeutic waste and must not be disposed of in regular trash or down the drain.[4][6]
| Waste Category | Description | Handling and Disposal |
| Bulk/Unused Product | Unused or expired this compound powder or stock solutions. | Collect in the original container or a clearly labeled, sealed, and leak-proof container. Label as "Hazardous Waste: this compound" and dispose of through your institution's Environmental Health & Safety (EH&S) chemical waste program.[4] |
| Trace Contaminated Solids | Personal protective equipment (PPE) such as gloves and gowns, plasticware (e.g., pipette tips, tubes), and absorbent pads with minimal residual contamination. | Collect in a designated, leak-proof, and puncture-resistant container labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste."[4][7] These containers are often yellow.[4] When full, the container should be sealed and placed in a designated biohazard box for pickup by your institution's waste management service.[4] |
| Trace Contaminated Sharps | Needles, syringes, and glass vials that have come into contact with this compound. | Dispose of immediately into a designated, puncture-proof sharps container specifically for chemotherapeutic waste.[7] These are typically yellow and labeled "Chemotherapy Sharps."[4] |
| Contaminated Liquids | Aqueous solutions containing this compound, such as experimental media or buffer rinses. | Collect in a sealed, leak-proof, and clearly labeled container. The label should indicate "Hazardous Waste" and list all chemical constituents, including this compound. Do not dispose of down the drain.[4] Arrange for pickup through your institution's EH&S department. Solutions containing trace amounts are still considered non-trace waste and must be managed as hazardous waste.[6] |
Experimental Protocol: Decontamination of Work Surfaces
Following any work with this compound, the work area, such as a biological safety cabinet (BSC) or chemical fume hood, must be thoroughly decontaminated.
Materials:
-
Detergent solution
-
70% Isopropyl alcohol
-
Sterile water
-
Plastic-backed absorbent pads
-
Appropriate waste disposal bags (labeled for chemotherapeutic waste)
Procedure:
-
Initial Cleaning: Liberally apply a detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping concentric circles, moving from cleaner to more contaminated areas.
-
First Rinse: With a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove the detergent.
-
Disinfection/Second Decontamination: Apply 70% isopropyl alcohol to the work surface and wipe thoroughly with a new absorbent pad.
-
Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad.
-
Drying: Allow the surface to air dry completely or use sterile, lint-free wipes.
-
Waste Disposal: All used absorbent pads and wipes must be disposed of as trace-contaminated solid waste.[5]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure compliance with safety regulations for hazardous and chemotherapeutic waste. Always consult your institution's specific guidelines and your Environmental Health & Safety department for local requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling LMP744 Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling LMP744 hydrochloride. Adherence to these procedures is critical to ensure personal safety and proper experimental conduct.
This compound is a DNA intercalator and Topoisomerase I (Top1) inhibitor with antitumor activity.[1][2][3] While the Safety Data Sheet (SDS) from MedChemExpress states that it is not classified as a hazardous substance or mixture, it is imperative to handle it with the utmost care, utilizing full personal protective equipment to avoid any potential contact or inhalation.[4]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate risks associated with handling this compound, the following engineering controls and personal protective equipment are mandatory.
| Control/PPE | Specification | Rationale |
| Engineering Controls | Ensure adequate ventilation. Use only in areas with appropriate exhaust ventilation. Provide an accessible safety shower and eye wash station.[4] | To minimize inhalation exposure and provide immediate decontamination facilities. |
| Eye Protection | Safety goggles with side-shields.[4] | To protect eyes from splashes or dust particles. |
| Hand Protection | Protective gloves. | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing.[4] | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. Respiratory protection may be needed if dust or aerosols are formed.[4] | To prevent inhalation of the compound. |
Step-by-Step Handling and Disposal Protocol
1. Preparation and Handling:
-
Avoid contact with eyes, skin, and clothing.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
2. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[4]
-
Protect from direct sunlight and sources of ignition.[4]
-
Recommended storage temperature: 4°C for the solid, sealed and away from moisture.[1][4]
-
In solvent: -80°C for up to 6 months or -20°C for up to 1 month, sealed and away from moisture.[1][4]
3. Accidental Release Measures:
-
Personal Precautions: Use full personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas.[4]
-
Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses.[4]
-
Containment and Cleaning: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[4]
4. Disposal:
-
Dispose of contaminated material in accordance with local, state, and federal regulations.
Emergency First Aid Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing and call a physician promptly.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[4] |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[4] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
